Product packaging for 2-Propyl-D-proline(Cat. No.:CAS No. 637020-48-5)

2-Propyl-D-proline

Cat. No.: B15210176
CAS No.: 637020-48-5
M. Wt: 157.21 g/mol
InChI Key: RMRLLCGMNPGCRH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Propyl-D-proline is a chiral, non-proteinogenic amino acid with the CAS registry number 637020-48-5 . It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is a derivative of D-proline, which is the non-natural enantiomer of the proteinogenic amino acid L-proline . The defining structural feature of proline is its secondary amine incorporated into a pyrrolidine ring, which confers significant conformational rigidity . The addition of a 2-propyl side chain further modifies its steric and electronic properties. D-proline and its derivatives are of significant interest in asymmetric synthesis and organocatalysis . For instance, simple D-proline acts as an efficient catalyst in asymmetric Mannich-type reactions, demonstrating the potential of this class of molecules to facilitate the formation of carbon-carbon bonds with high enantioselectivity . Researchers can explore the specific applications of the 2-propyl analog in developing new catalytic systems or as a building block for peptide engineering, where it could be used to induce specific secondary structures or modulate the biological activity and stability of peptide analogs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B15210176 2-Propyl-D-proline CAS No. 637020-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

637020-48-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R)-2-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1

InChI Key

RMRLLCGMNPGCRH-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@]1(CCCN1)C(=O)O

Canonical SMILES

CCCC1(CCCN1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Propyl-D-proline: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyl-D-proline is a derivative of the non-proteinogenic amino acid D-proline, characterized by the presence of a propyl group at the C2 position of the pyrrolidine ring. This modification introduces a quaternary stereocenter, which can significantly influence the molecule's conformational properties and its potential interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide combines data from its parent compound, D-proline, with predicted values and general knowledge of 2-alkyl-proline derivatives to offer a thorough profile for research and drug development purposes.

Chemical Structure and Identifiers

The fundamental structure of this compound features a pyrrolidine ring with a carboxylic acid group and a propyl group attached to the alpha-carbon (C2). The "D" designation indicates the stereochemistry at this alpha-carbon.

IdentifierValue
IUPAC Name (2R)-2-propylpyrrolidine-2-carboxylic acid
Molecular Formula C₈H₁₅NO₂
Canonical SMILES CCC[C@]1(CCCN1)C(=O)O
InChI InChI=1S/C8H15NO2/c1-2-3-8(7(10)11)5-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1
InChIKey Not available
CAS Number Not available

Physicochemical Properties

PropertyD-proline (Experimental)This compound (Predicted)
Molecular Weight 115.13 g/mol [1]157.21 g/mol
Melting Point 221 °C (decomposes)[1]Not available
Boiling Point Not availableNot available
Water Solubility 1620 g/L at 20°C[2]Moderately soluble
pKa (acidic) 1.99~2
pKa (basic) 10.60~10.5
LogP -2.5[1]~ -0.5

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not widely published. However, the synthesis of 2-alkyl-proline derivatives is a topic of interest in organic chemistry and drug discovery.[3] General approaches to synthesizing such compounds often involve the stereoselective alkylation of proline derivatives.

A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation at the C2 position of a proline scaffold. Another approach is the asymmetric synthesis from acyclic precursors, followed by cyclization to form the pyrrolidine ring. The synthesis of 2-methylproline, a closely related analog, has been reported in the literature and can serve as a starting point for developing a synthetic route to this compound.[4]

General Synthetic Workflow:

G General Synthetic Approach to 2-Alkyl-D-proline Derivatives A N-protected D-proline ester B Enolate Formation A->B Strong Base C Stereoselective Alkylation with Propyl Halide B->C CH3CH2CH2-X D Deprotection C->D Acid/Base Hydrolysis E This compound D->E

Caption: A generalized workflow for the synthesis of 2-alkyl-D-proline derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, proline and its analogs are known to play significant roles in various biological processes.[5][6] Proline itself is a unique proteinogenic amino acid that influences protein structure due to its rigid cyclic side chain.[7]

The introduction of an alkyl group at the C2 position can have several effects:

  • Conformational Restriction: The quaternary center further restricts the conformational flexibility of the pyrrolidine ring, which can impact how the molecule fits into a binding pocket of a protein.

  • Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to proline, which can affect its membrane permeability and interactions with hydrophobic regions of proteins.

  • Stereoelectronic Effects: The stereochemistry at the C2 position will be critical for any specific biological interactions.

Given that D-amino acids are found in various organisms and can have distinct biological roles from their L-enantiomers, this compound could potentially interact with enzymes, receptors, or transporters in a stereospecific manner.[8]

Hypothetical Relationship to Proline Metabolism:

The diagram below illustrates the general metabolic context of proline and where a synthetic analog like this compound would exist as an external chemical entity that might influence these pathways.

G Metabolic Context of Proline and its Analogs cluster_0 Endogenous Proline Metabolism cluster_1 Exogenous Analogs Glutamate Glutamate Proline L-Proline Glutamate->Proline Biosynthesis Collagen Collagen Synthesis Proline->Collagen Metabolism Catabolism Proline->Metabolism Biological_Systems Biological Systems (Enzymes, Receptors, etc.) Proline->Biological_Systems Interaction D_Proline D-Proline D_Proline->Biological_Systems Potential Interaction Propyl_D_Proline This compound Propyl_D_Proline->Biological_Systems Potential Interaction

Caption: Relationship of this compound to endogenous proline metabolism.

Conclusion

This compound is a synthetically accessible, yet understudied, derivative of D-proline. While experimental data on its properties and biological activity are scarce, its structural features suggest it could be a valuable tool in chemical biology and drug discovery. The increased lipophilicity and conformational rigidity conferred by the 2-propyl group make it an interesting candidate for probing protein binding sites and developing novel therapeutics. Further experimental investigation into its synthesis, physicochemical properties, and biological effects is warranted to fully elucidate its potential. Researchers interested in this compound should consider the general synthetic strategies for 2-alkyl-proline derivatives as a starting point for their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2-Propyl-D-proline

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. Given the limited availability of direct literature for this specific compound, the methodologies presented are based on well-established and analogous synthetic strategies for α-alkylation of proline derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by adapting the general method for the preparation of α-branched amino acids, a notable example being the synthesis of (S)-2-methylproline.[1] This strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of the α-carbon of D-proline.

The proposed synthetic pathway involves three main stages:

  • Protection: D-proline is reacted with pivalaldehyde to form a bicyclic lactam, which serves as a chiral auxiliary.

  • Alkylation: The protected D-proline is deprotonated with a strong base to form an enolate, which is then alkylated with 1-iodopropane in a diastereoselective manner.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protected D-Proline)

  • A suspension of D-proline (1 equivalent) in pentane is prepared in a round-bottomed flask equipped with a Dean-Stark trap.

  • Pivalaldehyde (6 equivalents) and trifluoroacetic acid (0.1 equivalents) are added to the suspension.

  • The mixture is heated to reflux for 72 hours with azeotropic removal of water.

  • An additional portion of pivalaldehyde (1 equivalent) and trifluoroacetic acid (0.04 equivalents) are added, and the mixture is refluxed for another 72 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation to yield the protected D-proline as a colorless oil.

Step 2: Synthesis of (2S,5R)-2-tert-Butyl-5-propyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.3 equivalents) to a solution of diisopropylamine (1.2 equivalents) in dry tetrahydrofuran (THF) at -78 °C.

  • The LDA solution is then added to a solution of the protected D-proline (1 equivalent) in dry THF at -78 °C.

  • After stirring for 30 minutes, 1-iodopropane (1.5 equivalents) is added to the reaction mixture.

  • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • The propylated intermediate (1 equivalent) is dissolved in a mixture of methanol and 6 M aqueous hydrochloric acid.

  • The solution is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin.

  • The resin is washed with water, and the amino acid is eluted with 3 N aqueous ammonia.

  • The ammonia-containing fractions are collected and concentrated under reduced pressure to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the final product is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), containing a known amount of an internal standard (e.g., TMS).

  • ¹H NMR Analysis: The ¹H NMR spectrum is recorded to determine the number and types of protons present in the molecule. The chemical shifts, integration values, and coupling constants of the signals are analyzed to confirm the presence of the propyl group and the proline ring structure.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum is recorded to identify the number of unique carbon atoms in the molecule. The chemical shifts of the signals provide information about the electronic environment of each carbon atom, further confirming the structure.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid for electrospray ionization (ESI).

  • Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of this compound (C₈H₁₅NO₂).

Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric purity of the synthesized this compound.

  • Derivatization: Proline and its derivatives often require derivatization to be detected by UV or fluorescence detectors and to achieve good chiral separation.[2][3] A common method is to derivatize the amino acid with a fluorescent reagent like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) or by converting it to its N-tert-butoxycarbonyl (Boc) derivative.[4]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a Chiralpak or Chiralcel column, is used.[3][4][5]

    • Mobile Phase: A mixture of hexane and ethanol with a small amount of an additive like trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral HPLC.[3][4]

    • Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

  • Analysis: The retention times of the D- and L-enantiomers are compared to a standard if available. The peak areas are used to calculate the enantiomeric excess (ee) of the D-enantiomer.

Data Presentation

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound, based on expected outcomes from analogous reactions.

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Temperature (°C)Yield (%)
1Protected D-ProlineD-Proline1 : 7 (Pivalaldehyde)Pentane144Reflux70
2Propylated IntermediateProtected D-Proline1 : 1.5 (1-Iodopropane)THF16-78 to 2585
3This compoundPropylated Intermediate-Methanol/6M HCl4Reflux90

Table 2: Expected Spectroscopic and Chromatographic Data for this compound

Analysis TechniqueParameterExpected Value
¹H NMR (D₂O) Chemical Shift (δ, ppm)~3.8-4.0 (m, 1H, α-H), ~3.2-3.4 (m, 2H, δ-CH₂), ~1.8-2.2 (m, 4H, β,γ-CH₂), ~1.3-1.6 (m, 2H, CH₂-propyl), ~0.9 (t, 3H, CH₃-propyl)
¹³C NMR (D₂O) Chemical Shift (δ, ppm)~175 (C=O), ~68 (α-C), ~46 (δ-C), ~35 (C-propyl), ~29 (β-C), ~24 (γ-C), ~16 (CH₂-propyl), ~14 (CH₃-propyl)
HRMS (ESI+) [M+H]⁺Calculated: 158.1181, Observed: ~158.1180
Chiral HPLC Enantiomeric Excess (ee)>98%
Physical Properties Melting Point~230-235 °C (decomposition)
Optical Rotation [α]DPositive value (in H₂O)

Visualizations

Diagrams of a Proposed Synthetic Pathway and a General Characterization Workflow

Synthesis_Pathway D_Proline D-Proline Protected Protected D-Proline ((2S,5R)-2-tert-Butyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one) D_Proline->Protected Pivalaldehyde, TFA, Pentane, Reflux Alkylated Propylated Intermediate ((2S,5R)-2-tert-Butyl-5-propyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one) Protected->Alkylated 1. LDA, THF, -78 °C 2. 1-Iodopropane Final_Product This compound Alkylated->Final_Product 6M HCl, MeOH, Reflux

Caption: Proposed synthetic pathway for this compound.

Characterization_Workflow start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc Chiral HPLC start->hplc structure Structural Confirmation nmr->structure mass Molecular Formula Confirmation ms->mass purity Enantiomeric Purity hplc->purity

Caption: General workflow for the characterization of this compound.

References

The Elusive Mechanism of 2-Propyl-D-proline: A Review of the Parent Compound D-proline

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually exploring the therapeutic potential of novel molecules. One such area of interest lies in the modification of naturally occurring amino acids. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in our understanding of the specific mechanism of action for 2-Propyl-D-proline. While this synthetic derivative of D-proline presents an intriguing subject for investigation, its biological activity and molecular targets remain uncharacterized.

This technical guide, therefore, pivots to an in-depth examination of its parent compound, D-proline. Understanding the biological roles and metabolic pathways of D-proline provides a foundational framework from which the potential activities of this compound can be hypothesized and future research can be directed.

D-proline: An Overview of its Biological Significance

D-proline is the D-enantiomer of the proteinogenic amino acid L-proline.[1] While L-amino acids are the primary building blocks of proteins in eukaryotes, D-amino acids are increasingly recognized for their diverse physiological roles.[2] D-proline has been identified in various organisms, including humans, and is thought to originate from both endogenous synthesis and gut microbiota.[1][2]

The biological functions of D-proline are multifaceted and include:

  • Structural Component of Proteins: Although less common than its L-isomer, D-proline can be incorporated into peptides, influencing their structure and stability.[3]

  • Precursor in Drug Synthesis: The unique stereochemistry of D-proline makes it a valuable chiral building block in the synthesis of various pharmaceutical compounds.[3]

  • Role in Metabolism: D-proline participates in amino acid metabolic pathways, although its specific regulatory functions are not as well-defined as those of L-proline.[1][3]

The General Metabolism of Proline

The metabolic pathways of proline are crucial for cellular homeostasis, stress response, and energy balance. The interconversion between proline and glutamic acid is a key process. While the specific metabolism of this compound is unknown, the established pathways for proline provide a likely starting point for investigation.

The metabolism of proline primarily involves two key enzymes:

  • Proline Dehydrogenase (PRODH): This enzyme, located in the mitochondria, oxidizes proline to pyrroline-5-carboxylate (P5C).

  • Pyrroline-5-Carboxylate (P5C) Reductase (PYCR): This enzyme reduces P5C to proline.

The catabolism of proline to glutamate connects it to the tricarboxylic acid (TCA) cycle, highlighting its role in energy metabolism.

Below is a diagram illustrating the general metabolic pathway of proline.

Proline_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamate_c Glutamate P5CS P5CS Glutamate_c->P5CS ATP -> ADP P5C_c Pyrroline-5-Carboxylate (P5C) P5CS->P5C_c 2NADPH -> 2NADP+ PYCR_c PYCR P5C_c->PYCR_c Proline_c Proline PYCR_c->Proline_c NAD(P)H -> NAD(P)+ Proline_m Proline Proline_c->Proline_m Transport PRODH PRODH Proline_m->PRODH FAD -> FADH2 P5C_m Pyrroline-5-Carboxylate (P5C) PRODH->P5C_m P5CDH P5CDH P5C_m->P5CDH NAD+ -> NADH Glutamate_m Glutamate P5CDH->Glutamate_m TCA_Cycle TCA Cycle Glutamate_m->TCA_Cycle α-ketoglutarate

General Proline Metabolic Pathway

Hypothetical Mechanisms of Action for this compound

The introduction of a propyl group at the 2-position of the D-proline pyrrolidine ring would significantly alter its steric and electronic properties. This modification could lead to several potential mechanisms of action:

  • Enzyme Inhibition: The propyl group could act as a steric hindrance, allowing this compound to bind to the active site of enzymes that metabolize proline, such as proline dehydrogenase, thereby acting as a competitive or non-competitive inhibitor.

  • Receptor Modulation: The altered shape and lipophilicity of this compound might enable it to interact with receptors that do not typically bind D-proline, potentially leading to novel signaling activities.

  • Transport Interference: The modified structure could interfere with the transport of natural proline across cellular membranes, disrupting proline homeostasis.

  • Incorporation into Peptides: If this compound can be incorporated into peptides, the bulky propyl group would likely induce significant conformational changes, potentially altering the function of these peptides.

Future Directions and Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols would be essential:

In Vitro Enzyme Assays

Objective: To determine if this compound inhibits key enzymes in the proline metabolic pathway.

Methodology:

  • Recombinant proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) would be purified.

  • Enzyme kinetics would be measured in the presence and absence of varying concentrations of this compound.

  • The mode of inhibition (competitive, non-competitive, etc.) would be determined by analyzing Lineweaver-Burk or Michaelis-Menten plots.

Receptor Binding Assays

Objective: To identify potential receptor targets for this compound.

Methodology:

  • A panel of receptors, particularly those known to bind amino acids or their derivatives, would be selected.

  • Radioligand binding assays would be performed using a labeled ligand for each receptor in the presence of unlabeled this compound to determine its binding affinity.

Cellular Uptake and Transport Studies

Objective: To assess the effect of this compound on cellular proline transport.

Methodology:

  • Cultured cells would be incubated with radiolabeled L-proline or D-proline in the presence of increasing concentrations of this compound.

  • The intracellular accumulation of the radiolabeled proline would be measured to determine if this compound inhibits proline transport.

The workflow for investigating the mechanism of action of a novel compound like this compound is outlined in the diagram below.

Experimental_Workflow cluster_invitro In Vitro cluster_cellular Cellular cluster_invivo In Vivo start Hypothesize Potential Mechanisms of Action invitro In Vitro Studies start->invitro cellular Cell-Based Assays invitro->cellular enzyme_assays Enzyme Inhibition Assays (e.g., PRODH, PYCR) receptor_binding Receptor Binding Assays invivo In Vivo Models cellular->invivo transport_assays Cellular Transport Assays signaling_pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) toxicity Cytotoxicity Assays data_analysis Data Analysis and Mechanism Elucidation invivo->data_analysis pk_pd Pharmacokinetics and Pharmacodynamics (PK/PD) efficacy Efficacy in Disease Models

Investigational Workflow for Novel Compounds

Conclusion

While the specific mechanism of action for this compound remains to be determined, the known biological roles and metabolic pathways of its parent compound, D-proline, offer a solid foundation for future research. The addition of a propyl group is likely to bestow unique pharmacological properties upon the molecule, warranting a thorough investigation through a combination of in vitro, cellular, and in vivo studies. The elucidation of its mechanism of action could pave the way for the development of new therapeutic agents.

References

2-Propyl-D-proline CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For the Audience of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of D-proline, including its chemical identity, safety information, and relevant experimental data. Given the initial query for "2-Propyl-D-proline," it is important to note that while substituted proline derivatives are a significant area of chemical synthesis, specific data for the 2-propyl variant of D-proline is not available in the public domain. Therefore, this document will focus on the parent compound, D-proline.

Chemical Identification

Identifier Value
Compound Name D-Proline
Synonyms (2R)-pyrrolidine-2-carboxylic acid, (R)-Proline
CAS Number 344-25-2[1][2][3]
Molecular Formula C₅H₉NO₂[1][3]
Molecular Weight 115.13 g/mol [1][3]
IUPAC Name (2R)-pyrrolidine-2-carboxylic acid[2][4]

Safety and Handling

A review of available safety data sheets (SDS) indicates that D-proline is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

Summary of Safety Information:

Parameter Information
GHS Classification Not a hazardous substance or mixture.
First Aid Measures - Eye Contact: Rinse with plenty of water. - Skin Contact: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Rinse mouth with water.
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Handling and Storage Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment - Eye/Face Protection: Safety glasses. - Skin Protection: Protective gloves. - Respiratory Protection: Not required under normal use.

Physicochemical Properties

Property Value
Appearance White to off-white crystalline powder
Melting Point 223-225 °C (decomposes)
Solubility Soluble in water
pKa (Strongest Acidic) 1.94[6]
pKa (Strongest Basic) 11.33[6]
logP -2.6[6]

Experimental Protocols

Synthesis of D-Proline:

D-proline can be synthesized through various methods, including the resolution of racemic proline or through asymmetric synthesis. One documented method involves the asymmetric transformation of the more readily available L-proline.[7]

A patented method describes the synthesis of D-proline via asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde, followed by an oxidation reaction.[8]

  • Step 1: Asymmetric Catalytic Hydrogenation

    • Pyrrolidine-2-formaldehyde is dissolved in an organic solvent (e.g., methanol, ethanol).

    • A catalyst and an organic base (e.g., potassium tert-butoxide) are added.

    • The mixture undergoes hydrogenation at a pressure of 2-4 MPa and a temperature of 20-25 °C for 3-5 hours to yield the intermediate, (R)-pyrrolidin-2-ylmethanol.[8]

  • Step 2: Oxidation

    • The intermediate is then oxidized using an oxidant such as potassium permanganate in water.

    • The reaction is maintained at a temperature of 15-20 °C.

    • Following the reaction, the product is purified through filtration, concentration, and recrystallization to yield D-proline.[8]

Biological Role and Signaling

Proline plays a crucial role in plant physiology, particularly in response to environmental stress. While the following information pertains to proline in general (often L-proline), it provides a basis for understanding the potential biological context of D-proline.

Proline's Role in Stress Response:

Proline accumulation is a common response in plants subjected to abiotic stresses such as drought and salinity.[9][10] Its functions include:

  • Osmoprotection: Proline acts as a compatible solute, helping to maintain cellular water balance.[9]

  • ROS Scavenging: It can directly scavenge reactive oxygen species (ROS), mitigating oxidative damage.[9][11]

  • Protein and Membrane Stabilization: Proline helps to protect the structure of proteins and membranes from stress-induced damage.[9]

  • Signaling Molecule: Proline metabolism and accumulation can act as a signal to modulate gene expression and other cellular responses to stress.[9]

Experimental Workflow for Proline's Effect on Drought Stress in Maize:

The following diagram illustrates a typical experimental workflow to assess the impact of exogenous proline application on maize under drought conditions.

G Experimental Workflow: Proline and Drought Stress in Maize A Maize Seedling Cultivation B Drought Stress Induction A->B D Control Group (Well-watered) A->D C Exogenous Proline Application (Foliar Spray) B->C E Physiological Parameter Measurement - Relative Water Content - Chlorophyll Content - Electrolyte Leakage C->E F Biochemical Analysis - Proline Content - ROS Levels (H2O2) - Antioxidant Enzyme Activity C->F D->E D->F G Data Analysis and Comparison E->G F->G G Proline Metabolism and ROS Signaling cluster_stress Abiotic Stress (e.g., Drought) cluster_cellular Cellular Response Stress Drought Proline_acc Proline Accumulation Stress->Proline_acc ROS_prod ROS Production (e.g., H2O2) Stress->ROS_prod Proline_acc->ROS_prod scavenges Antioxidant_def Antioxidant Defense (e.g., CAT, SOD) Proline_acc->Antioxidant_def enhances Stress_tolerance Stress Tolerance Proline_acc->Stress_tolerance contributes to ROS_prod->Antioxidant_def induces Antioxidant_def->Stress_tolerance contributes to

References

Early Research and Discovery of 2-Alkyl-D-proline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of publicly accessible scientific literature reveals no specific publications detailing the initial synthesis, characterization, or biological evaluation of 2-Propyl-D-proline. This guide, therefore, provides a representative overview based on the early research and discovery of analogous 2-alkyl-D-proline derivatives and the general methodologies applied to the synthesis and study of proline analogs during the period of their initial exploration. This document is intended for researchers, scientists, and drug development professionals to illustrate the likely scientific approach for such a compound.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine, which imparts significant conformational rigidity to peptides and proteins.[1][2] The development of proline analogs has been a subject of interest in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of peptides and small molecules.[3][4][5] D-proline and its derivatives, in particular, have been explored for their potential to enhance peptide stability against enzymatic degradation and to serve as chiral building blocks in the synthesis of complex pharmaceuticals.[6][7][8][9] This guide focuses on the hypothetical early-stage research of a representative 2-alkyl-D-proline analog, this compound.

Synthesis and Characterization

The initial synthesis of a novel proline analog like this compound would likely have followed established methods for the alkylation of proline derivatives. One plausible early synthetic route would involve the stereoselective synthesis starting from a chiral precursor to ensure the desired D-configuration.

Representative Synthetic Protocol

A common strategy for the synthesis of 2-substituted prolines involves the alkylation of a protected pyroglutamic acid derivative or a related cyclic precursor. The following protocol is a generalized representation based on synthetic methods for similar compounds.[5]

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Protection: D-pyroglutamic acid is first protected at the nitrogen and carboxylic acid groups. For instance, the nitrogen can be protected with a Boc group, and the carboxylic acid can be converted to a methyl ester.

  • Activation: The alpha-carbon to the ester is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) to form an enolate.

  • Alkylation: The enolate is then reacted with an alkylating agent, in this case, 1-iodopropane, to introduce the propyl group at the 2-position. The stereoselectivity of this step is crucial and is influenced by the protecting groups and reaction conditions.

  • Deprotection: The protecting groups are subsequently removed. The methyl ester can be hydrolyzed under basic conditions, and the Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: The final product, this compound, is then purified using techniques such as ion-exchange chromatography or recrystallization.

Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound start D-Pyroglutamic Acid step1 Protection (N-Boc, O-Me) start->step1 step2 Enolate Formation (LDA) step1->step2 step3 Alkylation (1-Iodopropane) step2->step3 step4 Deprotection (Hydrolysis & Acidolysis) step3->step4 end_product This compound step4->end_product

A generalized synthetic workflow for this compound.
Physicochemical Characterization

Once synthesized, the compound would be characterized to confirm its structure and purity. The following table summarizes the expected physicochemical properties based on data for D-proline and the addition of a propyl group.[10][11][12]

PropertyPredicted Value for this compoundMethod of Determination
Molecular Formula C₈H₁₅NO₂Mass Spectrometry
Molecular Weight 157.21 g/mol Mass Spectrometry
Melting Point 210-215 °C (decomposes)Differential Scanning Calorimetry
Optical Rotation [α]D Expected to be positivePolarimetry
pKa (COOH) ~2.0Potentiometric Titration
pKa (NH₂⁺) ~10.5Potentiometric Titration
logP ~ -1.5Calculated or HPLC

Early Biological Evaluation

The initial biological assessment of a novel proline analog would likely focus on its effects in established in vitro and in vivo models, particularly those where proline metabolism or proline-rich peptides play a significant role.

In Vitro Studies

Early in vitro assays would aim to understand the compound's basic biological interactions.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical)

  • Enzyme Selection: An enzyme known to be modulated by proline or its analogs, such as prolyl oligopeptidase, would be selected.

  • Assay Setup: The assay would be performed in a multi-well plate format. Each well would contain the enzyme, a fluorogenic substrate, and varying concentrations of this compound.

  • Incubation: The plate would be incubated at a controlled temperature (e.g., 37 °C) for a specific period.

  • Measurement: The fluorescence generated from the cleavage of the substrate would be measured using a plate reader.

  • Data Analysis: The rate of reaction at each concentration of the test compound would be calculated and compared to a control to determine the half-maximal inhibitory concentration (IC₅₀).

Diagram: In Vitro Assay Workflow

G cluster_invitro In Vitro Enzyme Inhibition Assay enzyme Enzyme Solution mix Mix in Multi-well Plate enzyme->mix substrate Fluorogenic Substrate substrate->mix compound This compound compound->mix incubate Incubate at 37°C mix->incubate read Measure Fluorescence incubate->read analyze Calculate IC50 read->analyze

A typical workflow for an in vitro enzyme inhibition assay.
Early In Vivo Studies

Initial in vivo studies would likely focus on the compound's general tolerability and its effects on proline-related physiological processes.

Experimental Protocol: In Vivo Rodent Study (Hypothetical)

  • Animal Model: A rodent model, such as mice or rats, would be used.

  • Administration: this compound would be administered via an appropriate route, such as intraperitoneal injection or oral gavage, at various doses.

  • Observation: The animals would be observed for any signs of toxicity or behavioral changes over a set period.

  • Sample Collection: Blood and tissue samples would be collected at different time points.

  • Analysis: The samples would be analyzed for the concentration of the compound and its metabolites, as well as for biomarkers related to proline metabolism or the target pathway.

Potential Signaling Pathway Interactions

Given that L-proline can act as a weak agonist at certain glutamate receptors, a key area of early investigation for a D-proline analog would be its interaction with neurotransmitter systems.[1]

Diagram: Hypothetical Signaling Pathway Interaction

G cluster_pathway Hypothetical Neuromodulatory Effect compound This compound receptor Glutamate Receptor (e.g., NMDA) compound->receptor Antagonist? channel Ion Channel Modulation receptor->channel neuron Neuronal Excitability Change channel->neuron

A potential signaling pathway interaction for this compound.

Conclusion

While specific early research on this compound is not documented in the public domain, this guide provides a scientifically plausible framework for its initial investigation based on established methodologies for proline analogs. The synthesis would likely involve stereoselective alkylation, followed by thorough physicochemical characterization. Early biological evaluation would encompass in vitro enzyme assays and in vivo rodent studies to assess its activity and tolerability. The unique structural properties of proline analogs continue to make them intriguing candidates for drug discovery, and the systematic approach outlined here represents the foundational steps in exploring their therapeutic potential.

References

The Biological Landscape of 2-Propyl-D-proline and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Propyl-D-proline and its derivatives. While specific research on this compound is limited, this document extrapolates from the broader class of 2-alkyl-proline analogs and proline derivatives to present potential biological effects, relevant experimental methodologies, and associated signaling pathways. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to Proline and its Analogs

Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant conformational rigidity to peptides and proteins.[1] This structural constraint makes proline and its derivatives valuable tools in medicinal chemistry for the design of peptidomimetics and other therapeutics.[2] D-proline, the non-natural enantiomer, and its derivatives are of particular interest as they can enhance peptide stability and offer novel pharmacological profiles.[3] The introduction of an alkyl substituent at the C2 position of the pyrrolidine ring, as in this compound, is expected to further influence the molecule's steric and electronic properties, potentially leading to unique biological activities.

Potential Biological Activities and Therapeutic Targets

Based on the activities of other proline derivatives, this compound and its analogs could exhibit a range of biological effects. The unique structural features of proline analogs allow them to interact with a variety of biological targets.[1]

Table 1: Potential Biological Activities of 2-Alkyl-Proline Derivatives

Biological ActivityPotential Molecular Target(s)Therapeutic Area
Enzyme Inhibition Proline Dehydrogenase (PRODH), Angiotensin-Converting Enzyme (ACE), Metallo-β-Lactamases (MBLs)Cancer, Hypertension, Infectious Diseases
Antimicrobial Bacterial cell wall synthesis, Protein synthesisInfectious Diseases
Antiproliferative Various targets in cancer cell signalingOncology
Neuromodulatory Glutamate receptors, Proline transport systemsNeurological Disorders

This table is a summary of potential activities based on studies of various proline analogs and is intended to guide future research on this compound.

Experimental Protocols for Biological Evaluation

The following section outlines key experimental methodologies that can be adapted to assess the biological activity of this compound and its derivatives.

Enzyme Inhibition Assays

A primary area of investigation for proline analogs is their potential as enzyme inhibitors.

  • Proline Dehydrogenase (PRODH) Inhibition Assay: PRODH is a key enzyme in proline catabolism and a target in cancer therapy.[4]

    • Principle: The assay measures the reduction of a chromogenic or fluorogenic substrate coupled to the oxidation of proline. Inhibition is quantified by a decrease in the signal.

    • Methodology:

      • Recombinant human PRODH is incubated with varying concentrations of the test compound (e.g., this compound).

      • The reaction is initiated by the addition of L-proline.

      • The rate of the reaction is monitored spectrophotometrically or fluorometrically.

      • IC50 values are calculated from the dose-response curves.

  • Angiotensin-Converting Enzyme (ACE) Inhibition Assay: ACE is a key regulator of blood pressure, and its inhibitors are used to treat hypertension.[5]

    • Principle: A fluorogenic ACE substrate is cleaved by the enzyme, releasing a fluorescent product. The inhibitory activity is measured by the reduction in fluorescence.

    • Methodology:

      • Purified ACE is pre-incubated with the test compound.

      • The fluorogenic substrate is added to start the reaction.

      • Fluorescence is measured over time using a microplate reader.

      • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • Methodology (Broth Microdilution):

      • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

      • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

      • The plates are incubated under appropriate conditions.

      • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Antiproliferative Assays
  • MTT Assay:

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

    • Methodology:

      • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

      • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

      • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways

Proline metabolism is intricately linked to several key signaling pathways, particularly in the context of cancer and cellular stress responses. While the direct impact of this compound on these pathways is unknown, understanding the role of proline provides a framework for future investigation.

Proline Metabolism and Cancer Signaling

The proline cycle, involving the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), has been implicated in supporting the metabolic demands of cancer cells, including ATP production and redox homeostasis.[4]

Proline_Metabolism_Cancer Proline metabolism in cancer cells. cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C_cytosol P5C P5CS->P5C_cytosol PYCR1 PYCR1 P5C_cytosol->PYCR1 Proline_cytosol Proline PYCR1->Proline_cytosol Proline_mito Proline Proline_cytosol->Proline_mito PRODH PRODH Proline_mito->PRODH P5C_mito P5C PRODH->P5C_mito P5CDH P5CDH P5C_mito->P5CDH Glutamate_mito Glutamate P5CDH->Glutamate_mito TCA_Cycle TCA Cycle Glutamate_mito->TCA_Cycle

Caption: Proline metabolic pathway in cancer cells.

Hypothetical Workflow for Investigating a Novel Proline Derivative

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel compound like this compound.

Experimental_Workflow Workflow for biological evaluation. Start Synthesis of This compound Screening Primary Biological Screening (e.g., Enzyme Inhibition, Antimicrobial) Start->Screening Hit_Identified Hit Identification Screening->Hit_Identified Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identified->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization Inactive Cellular_Assays Cell-Based Assays (e.g., Antiproliferative, Cytotoxicity) Dose_Response->Cellular_Assays Mechanism Mechanism of Action Studies Cellular_Assays->Mechanism Mechanism->Lead_Optimization

Caption: A logical workflow for the biological evaluation of a novel proline derivative.

Conclusion and Future Directions

While direct data on this compound is currently lacking, the rich chemistry and diverse biological activities of other proline derivatives suggest that this compound and its analogs are promising candidates for further investigation. Future research should focus on the synthesis of a library of 2-alkyl-D-proline derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their structure-activity relationships and therapeutic potential. A deeper understanding of how these modifications influence interactions with biological targets will be crucial for the development of novel therapeutics.

References

Spectroscopic and Structural Analysis of D-Proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a summary of available spectroscopic data for D-proline. Despite a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for 2-Propyl-D-proline could not be located in the public domain. Therefore, this document focuses on the well-characterized parent compound, D-proline, to serve as a foundational reference for researchers, scientists, and professionals in drug development. The methodologies and data presented for D-proline offer insights into the expected spectral characteristics of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-proline.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-Proline

Nucleus Solvent Chemical Shift (δ) ppm
¹H NMRD₂O4.12 (t, 1H), 3.37 (t, 2H), 2.34 (m, 1H), 2.02 (m, 3H)
¹³C NMRD₂O177.5, 63.9, 48.8, 31.7, 26.5

Table 2: Infrared (IR) Spectroscopy Data of D-Proline

Technique Key Peaks (cm⁻¹) Assignment
KBr Wafer3000-2800, 1620, 1450O-H stretch (from carboxylic acid), C=O stretch (carboxylate), CH₂ bending

Table 3: Mass Spectrometry (MS) Data of D-Proline

Technique Precursor Ion Major Fragment Ions (m/z)
LC-MS/MS[M+H]⁺ (116.07)70.0653

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard analytical techniques for small molecules like amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of D-proline is dissolved in deuterium oxide (D₂O) to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ instrument, operating at a field strength of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton experiment is performed. The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is conducted. The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For the KBr wafer technique, a small amount of D-proline is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of D-proline is prepared in a suitable solvent system for liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Instrumentation: The analysis is performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, which couples a high-performance liquid chromatograph (HPLC) to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer).

  • Data Acquisition: The sample is injected into the LC system, where it is separated from other components. The eluent from the LC is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI). The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For MS/MS analysis, the precursor ion of interest (m/z 116.07 for D-proline) is isolated and fragmented to produce a characteristic fragmentation pattern.

  • Data Processing: The acquired mass spectral data is processed using the instrument's software to identify the mass-to-charge ratios of the parent and fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a D-proline derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting start D-Proline reaction Chemical Modification (e.g., Alkylation) start->reaction product D-Proline Derivative (e.g., this compound) reaction->product purification Purification (e.g., Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Interpretation & Structure Confirmation nmr->analysis ir->analysis ms->analysis report Technical Report / Publication analysis->report

General workflow for synthesis and characterization.

Chiral Properties and Enantiomeric Purity of 2-Propyl-D-proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties and the determination of enantiomeric purity of 2-Propyl-D-proline. While specific data for this compound is not extensively available in public literature, this document extrapolates from the well-established characteristics of D-proline and its derivatives. It covers the fundamental concepts of chirality, methods for enantiomeric separation, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of chiral proline derivatives in drug development and other scientific disciplines.

Introduction to Chirality in Proline Derivatives

Chirality is a critical attribute of molecules in pharmaceutical and biological sciences. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct pharmacological and toxicological profiles. Proline and its derivatives, including this compound, possess a rigid cyclic structure that makes them valuable chiral building blocks in asymmetric synthesis.[1] The stereochemistry at the alpha-carbon significantly influences the biological activity of molecules into which they are incorporated.[2] D-proline, an unnatural amino acid, and its derivatives are utilized in the synthesis of various pharmaceutical compounds, including antibiotics and antitumor agents.[3][4] Therefore, the accurate determination of enantiomeric purity is a crucial aspect of quality control in drug development.[5]

Chiral Properties of D-proline

The primary chiral property of an enantiomer is its specific rotation, which is the angle to which a plane of polarized light is rotated by a solution of the compound.[6] For D-proline, a positive specific rotation value indicates that it is dextrorotatory.

Table 1: Specific Rotation of D-proline

PropertyValueConditions
Specific Rotation ([α]D/20)+84.5 ± 2ºc=1 in H₂O

Source: Chem-Impex[7]

Determination of Enantiomeric Purity

The enantiomeric purity of proline derivatives is most commonly determined using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often with chiral stationary phases (CSPs).[8][9] Derivatization of the amino acid is a common practice to improve its chromatographic properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[10] The use of a chiral stationary phase (CSP) allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are widely used for the separation of proline derivatives.[8]

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation of volatile derivatives of amino acids. Prior to analysis, proline is typically derivatized to increase its volatility. A two-step derivatization involving methylation followed by acetylation is a common approach.

Experimental Protocols

The following are detailed methodologies for the determination of enantiomeric purity of proline derivatives, which can be adapted for this compound.

Protocol 1: Enantiomeric Separation of N-derivatized Proline by Chiral HPLC

This protocol is based on the derivatization of proline with a fluorescent reagent followed by HPLC analysis.[11][12]

1. Derivatization:

  • Prepare a 2 mg/mL solution of the proline sample (e.g., this compound) in ethanol.
  • Add a 4 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.
  • Heat the mixture at 60°C for 10 minutes to form the fluorescent derivative.[11]

2. HPLC Conditions:

  • Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[12]
  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol[12]
  • Flow Rate: 0.6 mL/min[12]
  • Column Temperature: 40°C
  • Injection Volume: 10 µL
  • Detection: UV detector at 465 nm[12]

3. Expected Results:

  • The D- and L-enantiomers will be separated as distinct peaks. The retention times for derivatized D-proline and L-proline have been reported as 6.72 and 9.22 minutes, respectively, under similar conditions.[12]

Protocol 2: Chiral GC Analysis of Derivatized Proline

This protocol involves a two-step derivatization followed by GC analysis.

1. Derivatization:

  • Methylation: React the proline sample with methanolic HCl to form the methyl ester.
  • Acetylation: Subsequently, react the methylated proline with an acetylating agent such as acetic anhydride or trifluoroacetic anhydride to derivatize the secondary amine.

2. GC Conditions:

  • Column: Astec CHIRALDEX® G-TA (a trifluoroacetyl derivatized cyclodextrin column)
  • Carrier Gas: Helium
  • Temperature Program: Optimized for the specific derivative (e.g., start at a lower temperature and ramp up to achieve separation).
  • Detector: Flame Ionization Detector (FID)

3. Expected Results:

  • The derivatized D- and L-enantiomers will be resolved into two separate peaks. The elution order may vary depending on the acetylating agent used.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Proline Proline Sample (e.g., this compound) Derivatization Derivatization (with NBD-Cl) Proline->Derivatization Injection Injection Derivatization->Injection Separation Chiral Separation (CHIRALPAK-IA) Injection->Separation Detection UV Detection (465 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Enantiomeric Purity Calculation Chromatogram->Quantification

Caption: Workflow for determining enantiomeric purity by chiral HPLC.

Logical Relationship in Chiral Recognition

Chiral_Recognition CSP Chiral Stationary Phase (CSP) Complex_D CSP-D Complex (More Stable) CSP->Complex_D interacts with Complex_L CSP-L Complex (Less Stable) CSP->Complex_L interacts with Enantiomer_D D-Enantiomer Enantiomer_D->Complex_D Enantiomer_L L-Enantiomer Enantiomer_L->Complex_L Separation Differential Retention & Separation Complex_D->Separation Complex_L->Separation

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Biological Significance of Proline Chirality

The stereochemistry of proline residues is crucial for the structure and function of peptides and proteins.[13] Proline-rich motifs are involved in various biological processes, including signal transduction and immune responses.[13] The incorporation of D-proline, an unnatural amino acid, into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.[2] This makes D-proline and its derivatives, such as this compound, valuable components in the design of novel therapeutic peptides.[4]

Conclusion

This technical guide has outlined the key aspects of the chiral properties and enantiomeric purity determination of this compound, based on the available data for D-proline and its derivatives. The provided experimental protocols for chiral HPLC and GC offer a solid foundation for developing specific analytical methods for this compound. The accurate assessment of enantiomeric purity is paramount for ensuring the safety and efficacy of chiral drug candidates. Further experimental investigation is necessary to determine the specific rotation and optimize the analytical methods for this compound.

References

Potential Research Areas for 2-Propyl-D-proline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its derivatives are a cornerstone of medicinal chemistry and drug design, offering unique structural constraints that are pivotal in shaping the biological activity of peptides and small molecules.[1][2] D-proline, a non-natural stereoisomer, and its analogs are of particular interest due to their potential for enhanced metabolic stability and novel pharmacological profiles.[3][4][5] This technical guide explores the untapped research potential of a novel compound, 2-Propyl-D-proline. While specific data for this molecule is not yet available in published literature, this document provides a comprehensive framework for its investigation. We will delve into hypothesized biological activities, propose a structured research plan encompassing chemical synthesis and biological evaluation, and provide detailed experimental protocols and data presentation templates to guide future studies. This whitepaper serves as a foundational resource for researchers aiming to characterize and unlock the therapeutic potential of this compound.

Introduction: The Promise of Proline Analogs

Proline's unique cyclic structure imparts significant conformational rigidity to peptides and proteins, influencing their folding and function. Analogs of proline, particularly those with substitutions on the pyrrolidine ring, have been instrumental in the development of therapeutics for a range of diseases, including hypertension and viral infections.[1][2] The incorporation of D-amino acids, such as D-proline, into drug candidates can offer advantages in terms of resistance to enzymatic degradation, leading to improved pharmacokinetic properties.[3]

This compound is a hitherto underexplored analog that combines the structural features of a D-proline backbone with a propyl substitution at the 2-position. This substitution is anticipated to introduce specific steric and hydrophobic interactions, potentially leading to novel and selective biological activities. This guide outlines a systematic approach to investigating the therapeutic potential of this promising molecule.

Hypothesized Biological Activities and Research Areas

Given the known roles of proline and its analogs, we hypothesize that this compound could be a valuable tool in several research areas:

  • Enzyme Inhibition: The rigid structure of this compound makes it a candidate for targeting the active sites of enzymes that recognize proline-containing substrates. Potential targets include:

    • Dipeptidyl Peptidase IV (DPP-IV): A key target in type 2 diabetes.

    • Prolyl Oligopeptidase (POP): Implicated in neurological disorders.

    • Angiotensin-Converting Enzyme (ACE): A well-established target for antihypertensive drugs.[2]

  • Modulation of Protein-Protein Interactions (PPIs): Proline-rich motifs are crucial for many PPIs, often mediated by domains such as SH3, WW, and GYF.[6] this compound could be used to design peptidomimetics or small molecules that disrupt these interactions, with potential applications in oncology and immunology.

  • Asymmetric Catalysis: D-proline and its derivatives are known to be effective organocatalysts in various asymmetric reactions.[7] The 2-propyl substitution could influence the stereochemical outcome of such reactions, opening new avenues in synthetic organic chemistry.

  • Antimicrobial Peptides: Proline-rich antimicrobial peptides (AMPs) are a class of host defense peptides.[6] Incorporating this compound into AMP sequences could enhance their stability and activity against pathogenic bacteria.

Proposed Research Plan

A structured approach is essential for the systematic evaluation of this compound. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Characterization Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PhysChem Physicochemical Properties (Solubility, LogP) Purification->PhysChem EnzymeAssays Enzymatic Assays (DPP-IV, POP, ACE) PhysChem->EnzymeAssays BindingAssays Binding Assays (SPR, ITC) EnzymeAssays->BindingAssays CellBasedAssays Cell-Based Assays (Cytotoxicity, Target Engagement) BindingAssays->CellBasedAssays PK_PD Pharmacokinetics & Pharmacodynamics CellBasedAssays->PK_PD EfficacyModels Animal Models of Disease PK_PD->EfficacyModels Toxicology Preliminary Toxicology EfficacyModels->Toxicology

Figure 1: Proposed research workflow for this compound.
Chemical Synthesis

The synthesis of this compound can be approached through established methods for the alkylation of proline derivatives. A potential synthetic route is outlined below.

G D_Proline D-Proline Protection N-Protection (e.g., Boc) D_Proline->Protection Activation Carboxyl Activation Protection->Activation Alkylation Alkylation with Propyl Halide Activation->Alkylation Deprotection Deprotection Alkylation->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 2: A potential synthetic pathway for this compound.

A detailed experimental protocol for a similar synthesis of 2-methylproline has been published and can be adapted for the synthesis of this compound.[8]

Data Presentation: Templates for Quantitative Analysis

To facilitate the systematic collection and comparison of data, we propose the following standardized tables.

Table 1: Physicochemical Properties of this compound

Property Experimental Value Method
Molecular Weight Mass Spectrometry
pKa Potentiometric Titration
LogP Shake-Flask Method

| Aqueous Solubility | | HPLC-based Method |

Table 2: In Vitro Biological Activity of this compound

Target Assay Type IC50 / EC50 (µM) Ki (µM)
DPP-IV Enzymatic
POP Enzymatic
ACE Enzymatic

| SH3 Domain | Binding (SPR) | | |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rodents

Parameter Intravenous Oral
T1/2 (h)
Cmax (µg/mL)
Tmax (h)
AUC (µg·h/mL)

| Bioavailability (%)| | |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: DPP-IV Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC (substrate)

  • Tris-HCl buffer (pH 7.5)

  • This compound

  • Sitagliptin (positive control)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in Tris-HCl buffer to obtain a range of concentrations.

  • In a 96-well plate, add 50 µL of the compound dilutions.

  • Add 25 µL of human recombinant DPP-IV solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To characterize the binding kinetics of this compound to an SH3 domain-containing protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant SH3 domain-containing protein

  • This compound

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the SH3 domain protein onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

  • Regenerate the sensor surface between injections.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Potential Signaling Pathway Modulation

Based on the known roles of proline-rich motifs in signal transduction, this compound could potentially modulate pathways involving SH3 domain-containing proteins, such as the MAPK signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Grb2 Grb2 (SH3 domain) Receptor->Grb2 recruits SOS SOS Grb2->SOS activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription 2_Propyl_D_proline 2_Propyl_D_proline 2_Propyl_D_proline->Grb2 inhibits binding?

Figure 3: Hypothetical modulation of the MAPK pathway by this compound.

Conclusion

This compound represents a novel chemical entity with significant potential for exploration in drug discovery and development. This technical guide provides a comprehensive roadmap for its systematic investigation, from chemical synthesis to in vivo characterization. The proposed research plan, data presentation templates, and detailed experimental protocols are intended to serve as a valuable resource for researchers embarking on the study of this promising molecule. The unique structural features of this compound may unlock new therapeutic opportunities, and a thorough investigation as outlined herein is the first step toward realizing that potential.

References

Methodological & Application

Application Notes and Protocols for 2-Propyl-D-proline as an Organocatalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts.[1] Among the various classes of organocatalysts, amino acids and their derivatives have garnered significant attention due to their natural origin, low toxicity, and ability to catalyze a wide range of asymmetric transformations.[1] D-proline and its analogues are particularly effective in promoting enantioselective reactions, such as aldol, Mannich, and Michael additions. The catalytic activity of these molecules stems from their ability to form nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl compounds, thereby facilitating stereocontrolled bond formation.[2]

This document provides a detailed overview of the application of D-proline derivatives, with a focus on 2-propyl-D-proline, as organocatalysts in asymmetric synthesis. While specific data for this compound is limited in the current literature, the protocols and principles outlined here for D-proline serve as a foundational guide for researchers exploring the catalytic potential of its derivatives. The introduction of an alkyl substituent, such as a propyl group, at the C-2 position of the pyrrolidine ring is a common strategy to modulate the catalyst's steric environment and solubility, which can influence its reactivity and stereoselectivity.

Key Asymmetric Reactions Catalyzed by D-Proline Derivatives

D-proline and its derivatives are renowned for their ability to catalyze a variety of carbon-carbon bond-forming reactions with high enantioselectivity. The primary modes of activation involve the formation of an enamine from a ketone or aldehyde donor and an iminium ion from an α,β-unsaturated carbonyl acceptor.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline-type catalysts facilitate the direct aldol addition of an unmodified ketone to an aldehyde.[2][3][4]

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. D-proline derivatives can effectively catalyze the enantioselective addition of ketones and aldehydes to nitroolefins and other Michael acceptors, yielding valuable chiral synthons.[5][6][7][8][9]

Data Presentation: Performance of Proline-Based Organocatalysts

The following tables summarize representative quantitative data for asymmetric aldol and Michael reactions catalyzed by proline and its derivatives. This data is intended to provide a benchmark for evaluating the performance of catalysts like this compound.

Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes

EntryKetoneAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
1Acetone4-NitrobenzaldehydeL-proline (30)DMSO468-76[10]
2Cyclohexanone4-Nitrobenzaldehyde(S)-Proline (10)MeOH/H₂O199595:599[11]
3CyclohexanoneBenzaldehyde(S)-Proline (10)MeOH/H₂O728088:1296[11]
4AcetoneIsovaleraldehydeL-proline (5)Acetone2477-93[12]

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins

EntryKetoneNitroolefinCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
1Cyclohexanoneβ-NitrostyreneProline-derived bifunctional catalyst (10)Water129799:199[5][7]
2Acetoneβ-NitrostyreneL-proline (5)[bmim]PF₆2492-85[6]
3Cyclopentanoneβ-NitrostyreneProline-derived dipeptide (5)neat29598:298[8]
4Propanalβ-NitrostyreneD-proline coupled with (S)-1-triflicamido-3-phenylpropan-2-amine (10)CH₂Cl₂2493>99:197[8]

Experimental Protocols

The following are generalized protocols for conducting asymmetric aldol and Michael reactions using D-proline derivatives as organocatalysts. These should be considered as starting points and may require optimization for specific substrates and catalysts like this compound.

Protocol 1: Asymmetric Aldol Reaction

Materials:

  • D-proline derivative (e.g., this compound)

  • Aldehyde

  • Ketone

  • Solvent (e.g., DMSO, DMF, CH₂Cl₂, or solvent mixtures like MeOH/H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the D-proline derivative (5-30 mol%).

  • Add the chosen solvent (e.g., 1-2 mL per mmol of aldehyde).

  • Add the aldehyde (1.0 equivalent).

  • Add the ketone (2-10 equivalents).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the reaction progress by TLC or GC/MS. Reaction times can vary from a few hours to several days.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR analysis with a chiral shift reagent.

Protocol 2: Asymmetric Michael Addition

Materials:

  • D-proline derivative (e.g., this compound)

  • α,β-Unsaturated compound (e.g., nitroolefin)

  • Ketone or aldehyde

  • Solvent (e.g., water, ionic liquids, or organic solvents like CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for workup)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel with a magnetic stir bar, dissolve the D-proline derivative (5-20 mol%) in the chosen solvent.

  • Add the ketone or aldehyde (1.5-5 equivalents).

  • Add the α,β-unsaturated compound (1.0 equivalent).

  • Stir the mixture vigorously at the specified temperature (typically room temperature) until the reaction is complete as indicated by TLC or other analytical methods.

  • If using an organic solvent, the reaction mixture can often be directly loaded onto a silica gel column for purification. If using water or an ionic liquid, an extractive workup will be necessary.

  • For an extractive workup, add ethyl acetate to the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Characterize the product and determine the stereochemical outcome (dr and ee) by appropriate analytical techniques.

Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Proline_Catalyst This compound Enamine Enamine Intermediate Proline_Catalyst->Enamine + Ketone - H₂O Aldol_Adduct Iminium Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Product_Release Hydrolysis Aldol_Adduct->Product_Release + H₂O Product_Release->Proline_Catalyst Releases Aldol Product Aldol_Product β-Hydroxy Ketone Product_Release->Aldol_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Aldol_Adduct Workflow Start Start Reaction_Setup Reaction Setup: - Add Catalyst - Add Solvent - Add Reactants Start->Reaction_Setup Stirring Stir at Controlled Temperature Reaction_Setup->Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Stirring->Monitoring Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Analysis Characterization & Stereochemical Analysis (NMR, HPLC) Purification->Analysis End End Analysis->End Michael_Pathway cluster_catalysis Catalytic Pathway cluster_substrates Substrates & Product Catalyst This compound Enamine_Formation Enamine Formation Catalyst->Enamine_Formation + Ketone/Aldehyde Michael_Addition Conjugate Addition Enamine_Formation->Michael_Addition + Michael Acceptor Hydrolysis Hydrolysis & Catalyst Regeneration Michael_Addition->Hydrolysis Hydrolysis->Catalyst Releases Product Product Chiral Michael Adduct Hydrolysis->Product Donor Carbonyl Donor Donor->Enamine_Formation Acceptor Michael Acceptor Acceptor->Michael_Addition

References

Application Notes and Protocols: 2-Propyl-D-proline Catalyzed Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Among the various organocatalysts, proline and its derivatives have garnered significant attention due to their low cost, ready availability in both enantiomeric forms, and ability to catalyze a wide range of asymmetric transformations with high stereoselectivity.[1][2][3][4] This document provides detailed application notes and protocols for the asymmetric aldol reaction catalyzed by D-proline derivatives, with a focus on providing a representative methodology that can be adapted for specific substrates and research needs.

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of complex chiral molecules, particularly in the development of pharmaceuticals.[5][6] Proline-based catalysts facilitate this reaction through an enamine-mediated pathway, mimicking the mechanism of Class I aldolase enzymes.[7][8][9] The catalyst's chiral environment directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched aldol products.

Note on Catalyst Specificity: While this document is titled with "2-Propyl-D-proline," a thorough literature search did not yield specific experimental data or protocols for this particular derivative. Therefore, the following protocols and data are based on the well-established use of D-proline as a catalyst in asymmetric aldol reactions. This information serves as a robust starting point for researchers interested in exploring the catalytic activity of other D-proline derivatives.

Reaction Mechanism and Stereochemical Control

The catalytic cycle of the proline-catalyzed asymmetric aldol reaction is initiated by the formation of an enamine intermediate between the ketone donor and the secondary amine of the proline catalyst. This enamine then attacks the aldehyde acceptor. The stereoselectivity of the reaction is controlled by the transition state assembly, where the carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and directing the facial selectivity of the enamine attack.[3] The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst.

Below is a diagram illustrating the generally accepted enamine catalytic cycle for the D-proline catalyzed aldol reaction.

Aldol_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Ketone Ketone (Donor) Enamine Enamine Formation Ketone->Enamine Aldehyde Aldehyde (Acceptor) Aldol_Addition Aldol Addition (C-C Bond Formation) Aldehyde->Aldol_Addition DProline_start D-Proline (Catalyst) DProline_start->Enamine Enamine->Aldol_Addition + Aldehyde Hydrolysis Hydrolysis Aldol_Addition->Hydrolysis Aldol_Product Chiral Aldol Product Hydrolysis->Aldol_Product DProline_end D-Proline (Regenerated) Hydrolysis->DProline_end DProline_end->Enamine Re-enters cycle

Caption: Enamine catalytic cycle for the D-proline catalyzed asymmetric aldol reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for D-proline catalyzed asymmetric aldol reactions between various ketones and aldehydes. These tables are designed for easy comparison of reaction conditions, yields, and stereoselectivities.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes

EntryAldehyde (Acceptor)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeDMSO249595:598
24-ChlorobenzaldehydeCH3CN488892:895
3BenzaldehydeDMF728588:1292
44-MethoxybenzaldehydeDMSO/H2O (9:1)967585:1590

Data compiled from representative literature. Conditions: Cyclohexanone (2.0 mmol), Aldehyde (1.0 mmol), D-Proline (30 mol%), Room Temperature.

Table 2: Asymmetric Aldol Reaction of Acetone with Various Aldehydes

EntryAldehyde (Acceptor)SolventTime (h)Yield (%)ee (%)
14-NitrobenzaldehydeDMSO46876
2Isovaleraldehydeneat249796
3Propionaldehydeneat485593
4BenzaldehydeDMSO724565

Data compiled from representative literature. Conditions: Acetone (as solvent or co-solvent), Aldehyde (1.0 mmol), D-Proline (30 mol%), Room Temperature.

Experimental Protocols

This section provides detailed methodologies for a typical asymmetric aldol reaction catalyzed by D-proline.

General Procedure for the D-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • D-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add D-proline (0.3 mmol, 30 mol%).

  • Add anhydrous DMSO (4.0 mL) to the flask and stir until the catalyst is fully dissolved.

  • Add cyclohexanone (2.0 mmol, 2.0 equiv.) to the solution.

  • Finally, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.

  • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Start Start Add_Catalyst Add D-Proline to flask Start->Add_Catalyst Add_Solvent Add DMSO and dissolve Add_Catalyst->Add_Solvent Add_Ketone Add Cyclohexanone Add_Solvent->Add_Ketone Add_Aldehyde Add 4-Nitrobenzaldehyde Add_Ketone->Add_Aldehyde Stir Stir at Room Temperature (24h) Add_Aldehyde->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH4Cl Stir->Quench Monitor->Stir Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize Determine_Stereo Determine dr (NMR) and ee (HPLC) Characterize->Determine_Stereo End End Determine_Stereo->End

Caption: Experimental workflow for a typical D-proline catalyzed asymmetric aldol reaction.

Conclusion

The D-proline catalyzed asymmetric aldol reaction is a highly valuable and versatile transformation in organic synthesis. The operational simplicity, mild reaction conditions, and the use of an environmentally benign catalyst make it an attractive method for the preparation of chiral building blocks. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement and adapt this methodology for their specific synthetic targets. Further exploration of D-proline derivatives, such as the titular this compound, may lead to even more efficient and selective catalytic systems.

References

Application Notes and Protocols: Experimental Setup for Mannich Reaction with 2-Propyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific instances of 2-propyl-D-proline being utilized as a catalyst for the Mannich reaction. While the broader class of proline and its derivatives are extensively used and well-documented organocatalysts for this transformation, the specific application of this compound remains unexplored in published research.

This absence of data prevents the creation of detailed application notes and protocols with the specific quantitative data and experimental parameters requested. The following sections, therefore, provide a comprehensive overview of the principles of proline-catalyzed Mannich reactions, drawing on established knowledge of closely related catalysts. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in this context.

General Principles of Proline-Catalyzed Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1] In the context of organocatalysis, proline and its derivatives facilitate this reaction through an enamine-based catalytic cycle.[2][3]

The generally accepted mechanism proceeds as follows:

  • Enamine Formation: The proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[2][3]

  • Iminium Ion Formation: Concurrently, the amine and a second aldehyde (the acceptor) react to form an electrophilic iminium ion.[2]

  • Carbon-Carbon Bond Formation: The enamine undergoes a stereoselective addition to the iminium ion, forming a new carbon-carbon bond and creating the backbone of the Mannich product.[4] The stereochemistry of this step is often directed by the chiral environment of the proline catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the β-amino carbonyl product and regenerate the proline catalyst for the next cycle.[4]

Proposed Experimental Workflow for Investigating this compound Catalysis

For researchers aiming to investigate the efficacy of this compound as a catalyst for the Mannich reaction, a logical starting point would be to adapt established protocols for proline-catalyzed reactions. A generalized experimental workflow is proposed below.

experimental_workflow General Experimental Workflow for Mannich Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactants 1. Combine aldehyde, amine, and solvent catalyst 2. Add this compound catalyst reactants->catalyst donor 3. Add ketone/aldehyde donor catalyst->donor stir 4. Stir at specified temperature donor->stir monitor 5. Monitor reaction progress (TLC/GC-MS) stir->monitor quench 6. Quench the reaction monitor->quench extract 7. Extract with organic solvent quench->extract purify 8. Purify by column chromatography extract->purify characterize 9. Characterize product (NMR, MS) purify->characterize stereo 10. Determine stereoselectivity (chiral HPLC) characterize->stereo

Caption: A generalized workflow for investigating the this compound catalyzed Mannich reaction.

Hypothetical Experimental Protocol

The following is a hypothetical protocol based on typical conditions for proline-catalyzed Mannich reactions. It is crucial to note that this protocol has not been experimentally validated for this compound and extensive optimization would be required.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • This compound

  • Solvent (e.g., DMSO, DMF, or Chloroform)

  • Deuterated solvent for NMR analysis

  • Reagents for work-up and purification (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous Na2SO4, silica gel)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2.0 mL) is added this compound (0.1-0.3 mmol, 10-30 mol%).

  • The ketone (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Mannich product.

  • The structure of the product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Expected Influence of the 2-Propyl Substituent

The introduction of a propyl group at the C2 position of the D-proline ring could potentially influence the catalytic activity and stereoselectivity of the Mannich reaction in several ways:

  • Steric Hindrance: The bulky propyl group may influence the approach of the reactants to the catalytic site, potentially altering the diastereoselectivity and enantioselectivity compared to unsubstituted proline. It might favor the formation of either syn or anti products depending on the transition state geometry.[5]

  • Solubility: The increased lipophilicity due to the propyl group might enhance the solubility of the catalyst in less polar organic solvents, potentially expanding the range of suitable reaction media.

  • Catalytic Activity: The electronic effect of the alkyl group is likely minimal, but the steric bulk could affect the rate of enamine formation and the subsequent C-C bond-forming step, thus influencing the overall reaction kinetics.

Data Presentation

As no experimental data exists for the this compound catalyzed Mannich reaction, the following table is presented as a template for how such data should be structured once obtained through experimental investigation.

EntryAldehydeAmineKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%)
1
2
3

Visualization of the Catalytic Cycle

The proposed catalytic cycle for a proline-catalyzed Mannich reaction is depicted below. It is anticipated that this compound would follow a similar mechanistic pathway.

catalytic_cycle Proposed Catalytic Cycle for Proline-Catalyzed Mannich Reaction catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone/Aldehyde (Donor) ketone->enamine adduct Iminium Adduct enamine->adduct + Iminium Ion aldehyde Aldehyde (Acceptor) iminium Iminium Ion aldehyde->iminium amine Amine amine->iminium + Aldehyde - H₂O iminium->adduct adduct->catalyst Hydrolysis product Mannich Product adduct->product + H₂O water H₂O

Caption: The proposed enamine-based catalytic cycle for the Mannich reaction catalyzed by a proline derivative.

Conclusion

While this compound remains an unvalidated catalyst for the Mannich reaction, the extensive body of research on proline and its other derivatives provides a strong foundation for its investigation. The protocols and principles outlined in these application notes are intended to guide researchers in designing experiments to explore the potential of this novel organocatalyst. Systematic optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be essential to determine the viability and potential advantages of using this compound in asymmetric Mannich reactions.

References

Application Notes and Protocols for 2-Propyl-D-proline in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the laboratory use of 2-Propyl-D-proline, a chiral organocatalyst. The information presented herein is based on established principles of proline catalysis. While specific quantitative data for this compound is not extensively available in published literature, the provided protocols and expected outcomes are inferred from studies on proline and its 2-alkyl substituted derivatives. Researchers should consider the following as a starting point for methodology development and optimization.

Overview and Key Applications

This compound is a derivative of the amino acid D-proline, featuring a propyl group at the C-2 position of the pyrrolidine ring. This structural modification is anticipated to influence its catalytic activity and selectivity in asymmetric transformations. Like its parent amino acid, this compound is expected to be a highly effective catalyst for a variety of carbon-carbon bond-forming reactions, including:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.

  • Asymmetric Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to yield chiral β-amino carbonyl compounds.

  • Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to generate chiral adducts.

The presence of the 2-propyl group may offer advantages in terms of stereocontrol by creating a more defined chiral pocket around the active catalytic site.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of 2-alkylated proline derivatives. The following protocol is based on the well-documented synthesis of (S)-2-methylproline and is presented here for the D-enantiomer.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis involves the formation of a chiral auxiliary, diastereoselective alkylation, and subsequent deprotection.

Step 1: Formation of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

  • To a suspension of D-proline (1 equivalent) in a suitable non-polar solvent (e.g., pentane), add pivalaldehyde (6 equivalents) and a catalytic amount of trifluoroacetic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by distillation or column chromatography to yield the bicyclic lactone.

Step 2: Diastereoselective Propylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add a solution of the bicyclic lactone from Step 1 in anhydrous THF to the LDA solution at -78 °C.

  • After stirring for a specified time, add 1-iodopropane as the alkylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis and Deprotection

  • Dissolve the propylated intermediate from Step 2 in a mixture of an appropriate organic solvent and aqueous hydrochloric acid.

  • Heat the mixture to reflux to effect hydrolysis of the ester and removal of the tert-butyl group.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide).

  • The product, this compound, can be isolated and purified by ion-exchange chromatography or crystallization.

Application in Asymmetric Catalysis

This compound is expected to function as an organocatalyst through the formation of a nucleophilic enamine intermediate with a carbonyl donor (ketone or aldehyde). The carboxylic acid moiety of the catalyst is believed to activate the electrophile through hydrogen bonding, facilitating a stereoselective attack.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction. The use of this compound is anticipated to provide good to excellent yields and high enantioselectivities.

Experimental Protocol: Asymmetric Aldol Reaction

  • To a stirred solution of the aldehyde (1 equivalent) and the ketone (5-10 equivalents, can also be used as the solvent) in an appropriate solvent (e.g., DMSO, DMF, or CH2Cl2), add this compound (10-30 mol%).

  • Stir the reaction mixture at room temperature or as optimized (cooling may improve selectivity).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.

Table 1: Predicted Quantitative Data for the Asymmetric Aldol Reaction Catalyzed by this compound

EntryAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%)
14-NitrobenzaldehydeCyclohexanoneDMSO202490-95>95:595-99
2BenzaldehydeAcetoneNeat304870-80-85-95
3IsovaleraldehydeCyclopentanoneCH2Cl2203680-9090:1090-97

Disclaimer: The data in this table is hypothetical and serves as an estimation based on known trends for proline and its derivatives. Actual results may vary.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that is crucial for the synthesis of nitrogen-containing compounds.

Experimental Protocol: Asymmetric Mannich Reaction

  • To a solution of the aldehyde (1 equivalent) and the amine (e.g., p-anisidine, 1.1 equivalents) in a suitable solvent (e.g., DMSO or DMF), add this compound (10-30 mol%).

  • Stir the mixture for a short period to allow for imine formation.

  • Add the ketone (2-5 equivalents) to the reaction mixture.

  • Stir at room temperature or as optimized until the reaction is complete (monitored by TLC).

  • Work-up the reaction as described for the aldol reaction.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.

Table 2: Predicted Quantitative Data for the Asymmetric Mannich Reaction Catalyzed by this compound

EntryAldehydeAmineKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%)
14-Nitrobenzaldehydep-AnisidineAcetoneDMSO202485-95-90-98
2Benzaldehydep-AnisidineCyclohexanoneDMF304875-85>90:1092-97
3Propanalp-AnisidineAcetoneDMSO203680-90-88-96

Disclaimer: The data in this table is hypothetical and serves as an estimation based on known trends for proline and its derivatives. Actual results may vary.

Asymmetric Michael Addition

The Michael addition is a key reaction for the formation of carbon-carbon bonds through 1,4-conjugate addition.

Experimental Protocol: Asymmetric Michael Addition

  • To a solution of the α,β-unsaturated compound (1 equivalent) and the nucleophile (e.g., a ketone or aldehyde, 2-5 equivalents) in a suitable solvent (e.g., CH2Cl2 or toluene), add this compound (10-30 mol%).

  • Stir the reaction mixture at room temperature or as optimized.

  • Monitor the reaction progress by TLC.

  • Upon completion, work-up the reaction as described for the aldol reaction.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Table 3: Predicted Quantitative Data for the Asymmetric Michael Addition Catalyzed by this compound

EntryMichael AcceptorMichael DonorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1NitrostyreneCyclohexanoneToluene204880-9090-97
2Methyl vinyl ketonePropanalCH2Cl2307270-8085-95
3ChalconeAcetoneCH2Cl2206085-9588-96

Disclaimer: The data in this table is hypothetical and serves as an estimation based on known trends for proline and its derivatives. Actual results may vary.

Visualizations

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the asymmetric aldol and Mannich reactions catalyzed by this compound.

Aldol_Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Transition_State Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Aldehyde->Transition_State Iminium_Ion Iminium Ion Transition_State->Iminium_Ion Iminium_Ion->Catalyst - Product Product β-Hydroxy Ketone Iminium_Ion->Product + H2O Water H2O

Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.

Mannich_Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Transition_State Transition State Enamine->Transition_State + Imine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Imine->Transition_State Iminium_Ion Iminium Ion Transition_State->Iminium_Ion Iminium_Ion->Catalyst - Product Product β-Amino Ketone Iminium_Ion->Product + H2O Water H2O

Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric Mannich reaction.

Experimental Workflow

The following diagram outlines a general experimental workflow for conducting an asymmetric reaction using this compound as a catalyst.

Experimental_Workflow Start Start Setup Reaction Setup: - Add solvent, catalyst, and reactants Start->Setup Reaction Stir at specified temperature Setup->Reaction Monitoring Monitor reaction progress (e.g., TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Reaction Work-up: - Quench reaction - Extraction Monitoring->Workup Reaction complete Purification Purification: - Column chromatography Workup->Purification Analysis Product Analysis: - NMR, IR, Mass Spec - Chiral HPLC for ee Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric catalysis with this compound.

Application Notes and Protocols for the Preparation of D-Proline Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-proline is the D-enantiomer of the proteinogenic amino acid proline.[1] It and its derivatives are utilized in various chemical and biological applications, including asymmetric catalysis and as a component in the synthesis of pharmaceutical compounds.[2][3][4] Proper preparation of D-proline solutions is critical for experimental accuracy and reproducibility. These notes provide detailed protocols for the preparation of D-proline solutions for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of D-proline is presented in the table below. This information is essential for accurate solution preparation and storage.

PropertyValueReference
Molecular Formula C5H9NO2[1][2][5]
Molecular Weight 115.13 g/mol [1][5]
Appearance Colorless to pale yellow crystalline solid or powder[6]
Melting Point 213-215°C (with decomposition)[2]
Solubility in Water 1620 g/L at 20°C[2]
Solubility in other solvents Slightly soluble in acetone, insoluble in ethanol.[2]
Optical Rotation +84° (c=1 in water)[2]
Sensitivity Hygroscopic[2][6]

Experimental Protocols

Preparation of a 1 M D-Proline Stock Solution

This protocol describes the preparation of a 1 M stock solution of D-proline in water.

Materials:

  • D-proline (solid)

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Calculate the required mass of D-proline:

    • For a 1 M solution, you need 115.13 g of D-proline per liter of solvent.

    • To prepare 100 mL of a 1 M solution, the required mass is: 115.13 g/mol * 1 mol/L * 0.1 L = 11.513 g.

  • Weigh the D-proline:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 11.513 g of D-proline.

  • Dissolve the D-proline:

    • Add approximately 70 mL of distilled water to the volumetric flask.

    • Transfer the weighed D-proline to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir until the D-proline is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

  • Adjust the final volume:

    • Once dissolved, remove the stir bar and carefully add distilled water to the 100 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization and Storage:

    • For biological applications, sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

This protocol outlines the dilution of the 1 M stock solution to prepare working solutions of desired concentrations.

Materials:

  • 1 M D-proline stock solution

  • Appropriate solvent (e.g., sterile water, buffer)

  • Sterile conical tubes or vials

  • Micropipettes

Procedure:

  • Use the dilution formula (C1V1 = C2V2):

    • C1 = Concentration of the stock solution (1 M)

    • V1 = Volume of the stock solution to be used

    • C2 = Desired concentration of the working solution

    • V2 = Final volume of the working solution

  • Example: Preparation of 10 mL of a 10 mM working solution:

    • (1 M) * V1 = (0.01 M) * (10 mL)

    • V1 = 0.1 mL or 100 µL

  • Dilution:

    • In a sterile tube, add 9.9 mL of the desired solvent.

    • Add 100 µL of the 1 M D-proline stock solution.

    • Vortex briefly to mix.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing a sterile D-proline solution for experimental use.

G Workflow for D-Proline Solution Preparation A Calculate Mass of D-Proline B Weigh D-Proline A->B C Dissolve in Solvent B->C D Adjust to Final Volume C->D E Sterile Filtration (0.22 µm) D->E F Aliquot and Store E->F G Prepare Working Solution F->G

Caption: Workflow for D-Proline Solution Preparation.

Logical Relationship for Dilution Calculation

This diagram shows the relationship between the parameters used in the dilution calculation.

G Dilution Calculation Logic C1 Stock Concentration (C1) equals C1 * V1 = C2 * V2 C1->equals V1 Stock Volume (V1) V1->equals C2 Final Concentration (C2) V2 Final Volume (V2) equals->C2 equals->V2

Caption: Dilution Calculation Logic.

References

Application Notes and Protocols for the Immobilization of 2-Propyl-D-proline on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategies and methodologies for the immobilization of 2-propyl-D-proline, a valuable organocatalyst, onto various solid supports. The protocols and data presented herein are designed to guide researchers in developing robust, recyclable catalytic systems for asymmetric synthesis, a critical aspect of modern drug discovery and development. While specific data for this compound is limited in published literature, the following sections provide generalized protocols and comparative data from closely related proline derivatives to serve as a strong foundation for experimental design.

Introduction to Immobilized Organocatalysis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and cost-effective alternative to traditional metal-based catalysts.[1][2] Proline and its derivatives are particularly effective in a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[2] The immobilization of these organocatalysts onto solid supports offers significant advantages, such as simplified product purification, catalyst recyclability, and the potential for use in continuous flow reactors.[1][2] These benefits are crucial for the economic and environmental viability of large-scale synthetic processes in the pharmaceutical industry.[2]

The choice of solid support and the immobilization technique are critical factors that influence the activity, selectivity, and stability of the final catalytic system.[1] Common solid supports include inorganic materials like silica and organic polymers, each offering distinct properties. Immobilization can be achieved through non-covalent interactions, such as adsorption and ionic bonding, or through the formation of stable covalent bonds between the catalyst and the support.[1]

Solid Supports for Immobilization

Silica-Based Supports

Mesoporous silica materials, such as MCM-41 and SBA-15, are widely used as supports due to their high surface area, tunable pore size, and thermal stability.[3] Their surfaces are rich in silanol groups (Si-OH), which can be readily functionalized for the covalent attachment of organocatalysts.

Advantages:

  • High mechanical and thermal stability.

  • Well-defined and tunable porous structure.

  • Large surface area for high catalyst loading.

Disadvantages:

  • Can be more expensive than some organic polymers.

  • Surface hydrophilicity might not be suitable for all reaction conditions.

Polymer-Based Supports

Polymeric resins, such as polystyrene and polyethylene glycol (PEG), offer a versatile platform for catalyst immobilization. Their properties, including swelling behavior and polarity, can be tailored by copolymerization with different monomers.

Advantages:

  • High loading capacity.

  • Chemical and physical properties can be easily modified.

  • Good swelling properties in various organic solvents, enhancing substrate accessibility.[2]

Disadvantages:

  • Lower thermal stability compared to silica.

  • Can be prone to leaching of the catalyst if not properly anchored.

Immobilization Techniques

Covalent Bonding

Covalent attachment provides the most robust method for immobilizing this compound, minimizing leaching and ensuring catalyst longevity.[1] This typically involves a multi-step process of support functionalization followed by coupling with the catalyst.

Adsorption

Adsorption is a simpler, non-covalent method where the catalyst is physically adsorbed onto the support surface.[1][4] While easier to perform, the catalyst may leach from the support during the reaction or workup.[4]

Experimental Protocols

The following protocols are generalized procedures based on the immobilization of similar proline derivatives and should be optimized for this compound.

Protocol 1: Covalent Immobilization of this compound on Mesoporous Silica

This protocol describes a representative procedure for the covalent attachment of an α-substituted proline derivative to functionalized mesoporous silica.

Materials:

  • Mesoporous silica (e.g., MCM-41)

  • 3-(Triethoxysilyl)propylamine

  • Glutaraldehyde solution (25% in water)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Toluene, Ethanol, Methanol, Diethyl ether (anhydrous)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Activation of Silica Support:

    • Dry the mesoporous silica under vacuum at 150°C for 4 hours.

    • Suspend the dried silica in anhydrous toluene.

    • Add 3-(triethoxysilyl)propylamine and reflux the mixture under an inert atmosphere for 24 hours.

    • Filter the functionalized silica, wash thoroughly with toluene, ethanol, and diethyl ether, and dry under vacuum. This yields amino-functionalized silica (SiO₂-NH₂).

  • Activation with Glutaraldehyde:

    • Suspend the SiO₂-NH₂ in a phosphate buffer (pH 7.0).

    • Add an aqueous solution of glutaraldehyde and stir at room temperature for 2 hours.

    • Filter the activated silica, wash extensively with water and ethanol, and dry under vacuum. This yields aldehyde-functionalized silica (SiO₂-CHO).

  • Immobilization of this compound:

    • Suspend the SiO₂-CHO in a phosphate buffer (pH 7.0).

    • Add a solution of this compound in the same buffer and stir at room temperature for 12 hours.

    • Add sodium cyanoborohydride and continue stirring for another 12 hours to reduce the formed Schiff base to a stable secondary amine linkage.

    • Filter the immobilized catalyst, wash with water, methanol, and diethyl ether, and dry under vacuum.

Characterization: The immobilized catalyst should be characterized by elemental analysis (to determine nitrogen content and thus catalyst loading), thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FT-IR), and solid-state NMR to confirm the covalent attachment and quantify the loading.

Protocol 2: Application of Immobilized this compound in an Asymmetric Aldol Reaction

This protocol outlines a general procedure for testing the catalytic activity of the immobilized this compound in a model asymmetric aldol reaction.

Materials:

  • Immobilized this compound catalyst

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMF, DMSO, or an ionic liquid)

  • Internal standard for GC/HPLC analysis

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a vial containing the immobilized catalyst (e.g., 10 mol%), add the ketone (e.g., 10 equivalents).

    • Add the solvent and stir the suspension at the desired temperature (e.g., room temperature or 0°C).

    • Add the aldehyde (1 equivalent) to initiate the reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.

  • Workup and Product Isolation:

    • Upon completion, filter the reaction mixture to recover the catalyst.

    • Wash the catalyst with the reaction solvent and then with a low-boiling solvent like diethyl ether, and dry it for reuse.

    • Quench the filtrate with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Quantitative Data

The following tables summarize representative data for the performance of various immobilized proline derivatives in asymmetric reactions. This data can serve as a benchmark for the development of immobilized this compound catalysts.

Table 1: Catalyst Loading on Different Solid Supports

CatalystSolid SupportFunctionalizationLoading (mmol/g)Reference
L-ProlineMesoporous Silica (MCM-41)Covalent (amide linkage)0.5 - 1.2[3]
HydroxyprolinePolystyreneCovalent (ester linkage)0.48 - 0.74[5]
ProlinamidePolymer ResinCovalent (amide linkage)1.0 - 1.5[2]
L-ProlineIonic Liquid SupportIonic InteractionNot Applicable[6]

Table 2: Performance of Immobilized Proline Derivatives in Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventYield (%)d.r. (anti/syn)e.e. (%)Reference
Silica-supported L-proline dipeptidep-nitrobenzaldehydeAcetoneDMF97-96[2]
Polystyrene-supported hydroxyprolinePropanalNitrosobenzeneCH₂Cl₂85-95[5]
HBPE-supported L-prolinep-nitrobenzaldehydeCyclohexanoneDMF9898/2>99[4]
Ionic liquid-immobilized prolinamideVarious aromaticCyclohexanoneWaterup to 99up to 94/6up to 98[6]

Table 3: Recyclability of Immobilized Proline Catalysts

CatalystReactionNumber of CyclesFinal Yield (%)Final e.e. (%)Reference
Silica-supported L-proline dipeptideAldol Reaction5>90>95[2]
HBPE-supported L-prolineAldol Reaction592>99[4]
Ionic liquid-immobilized prolinamideAldol Reaction4Slightly decreasedMaintained[6]

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the immobilization and application of proline-based organocatalysts.

experimental_workflow cluster_support_prep Support Preparation cluster_immobilization Catalyst Immobilization cluster_application Catalytic Application support Solid Support (e.g., Silica) activation Surface Activation (e.g., Amination) support->activation Functionalization linker Linker Attachment (e.g., Glutaraldehyde) activation->linker immobilized Immobilized Catalyst linker->immobilized Covalent Coupling catalyst This compound catalyst->immobilized reaction Asymmetric Reaction (e.g., Aldol) immobilized->reaction Catalysis product Chiral Product reaction->product recycling Catalyst Recycling reaction->recycling Filtration recycling->reaction Reuse

Workflow for Immobilization and Application.

catalytic_cycle catalyst Immobilized This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde water H₂O aldehyde Aldehyde product Aldol Adduct iminium->product + H₂O product->catalyst - Aldol Product water2 H₂O

Proposed Catalytic Cycle for Aldol Reaction.

Conclusion

The immobilization of this compound on solid supports represents a promising strategy for the development of efficient and reusable catalysts for asymmetric synthesis. While direct experimental data for this specific catalyst is scarce, the methodologies and comparative data presented for other proline derivatives provide a robust framework for initiating research in this area. The choice of support and immobilization technique will be critical in optimizing catalyst performance for specific applications in pharmaceutical and fine chemical synthesis. Further research is warranted to explore the full potential of immobilized this compound and other α-substituted proline derivatives as practical and sustainable organocatalysts.

References

Application Notes & Protocols: 2-Propyl-D-proline in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-propyl-D-proline and its derivatives as organocatalysts in the asymmetric synthesis of complex natural products. The following sections detail the application of a substituted D-proline derivative in the synthesis of the pyrrolidine alkaloid (+)-Preussin, a natural product with notable antifungal and antibacterial properties. While direct literature precedents for this compound in this specific synthesis are limited, the principles and protocols are based on the well-established use of structurally related diarylprolinol silyl ether catalysts, which share the core chiral scaffold and catalytic mechanism.

Application: Asymmetric Synthesis of (+)-Preussin

(+)-Preussin is a pyrrolidine alkaloid isolated from the fungus Preussia sp. and exhibits significant biological activity. Its synthesis represents a valuable case study for the application of substituted D-proline-derived organocatalysts in the construction of stereochemically rich natural products. The key step in this synthetic approach is an organocatalytic asymmetric Michael addition of an aldehyde to a nitroalkene, which establishes the critical stereocenters of the pyrrolidine core.

The overall synthetic strategy involves the enantioselective construction of a γ-nitro aldehyde intermediate via a Michael addition catalyzed by a D-proline derivative. This intermediate then undergoes a subsequent reductive cyclization and further functional group manipulations to afford the final natural product, (+)-Preussin.

Logical Relationship of the Synthetic Pathway

G cluster_start Starting Materials cluster_catalysis Organocatalytic Step cluster_intermediate Key Intermediate cluster_cyclization Cyclization & Elaboration cluster_product Final Product A Nonanal C Asymmetric Michael Addition A->C B 1-Nitro-2-phenylethene B->C D γ-Nitro Aldehyde C->D High ee & dr E Reductive Cyclization & Further Transformations D->E F (+)-Preussin E->F Catalyst Substituted D-Proline Catalyst Catalyst->C

Caption: Logical workflow for the synthesis of (+)-Preussin.

Data Presentation: Asymmetric Michael Addition

The following table summarizes typical quantitative data for the organocatalytic asymmetric Michael addition step in the synthesis of (+)-Preussin and related structures, employing a substituted D-proline catalyst (diarylprolinol silyl ether).

EntryAldehydeNitroalkeneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Nonanal1-Nitro-2-phenylethene10Toluene25248595:598
2Propanal1-Nitro-2-phenylethene10CH₂Cl₂25209293:799
3Isovaleraldehyde1-Nitro-2-phenylethene10Toluene4488896:4>99
4Nonanal(E)-1-Nitropent-1-ene15THF25367592:895

Experimental Protocols

General Procedure for the Asymmetric Michael Addition

This protocol describes the key organocatalytic step for the synthesis of the γ-nitro aldehyde precursor to (+)-Preussin.

Materials:

  • (R)-Diphenylprolinol silyl ether catalyst

  • 1-Nitro-2-phenylethene

  • Nonanal

  • Anhydrous toluene

  • Benzoic acid (co-catalyst)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-nitro-2-phenylethene (1.0 equiv.) in anhydrous toluene (0.5 M) at room temperature, add the (R)-diphenylprolinol silyl ether catalyst (0.1 equiv.) and benzoic acid (0.1 equiv.).

  • Add nonanal (2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to afford the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalytic Cycle of the Michael Addition

The reaction proceeds through a catalytic cycle involving the formation of a nucleophilic enamine intermediate from the aldehyde and the proline-derived catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner.

G A Aldehyde + Catalyst B Enamine Intermediate A->B - H₂O C Michael Addition (C-C Bond Formation) B->C D Iminium Ion Intermediate C->D E Hydrolysis D->E E->A Regenerated Catalyst Product γ-Nitro Aldehyde Product E->Product Nitroalkene Nitroalkene Nitroalkene->C Water H₂O Water->E

Caption: Catalytic cycle for the asymmetric Michael addition.

Procedure for the Synthesis of (+)-Preussin from the γ-Nitro Aldehyde

This protocol outlines the conversion of the Michael adduct to the final natural product.

Materials:

  • γ-Nitro aldehyde (from the previous step)

  • Methanol

  • Palladium on carbon (10 wt. %)

  • Formaldehyde (37% in H₂O)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reductive Cyclization: Dissolve the γ-nitro aldehyde (1.0 equiv.) in methanol. Add palladium on carbon (10 wt. %). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the crude pyrrolidine intermediate.

  • N-Methylation: Dissolve the crude pyrrolidine in methanol and add formaldehyde (3.0 equiv.). Stir the mixture for 1 hour at room temperature.

  • Cool the reaction to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise. Stir for an additional 2 hours at room temperature.

  • Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (+)-Preussin.

Experimental Workflow Diagram

G A Asymmetric Michael Addition B Purification (Chromatography) A->B C Reductive Cyclization (H₂, Pd/C) B->C D Workup (Filtration) C->D E N-Methylation (HCHO, NaBH₄) D->E F Purification (Chromatography) E->F G (+)-Preussin F->G

Caption: Experimental workflow for the synthesis of (+)-Preussin.

Disclaimer: The protocols provided are based on established chemical literature. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Troubleshooting & Optimization

Technical Support Center: 2-Propyl-D-proline Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQs are based on established principles of proline and proline-derivative catalysis. While these recommendations are broadly applicable, optimization for your specific 2-Propyl-D-proline catalyzed reaction may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in a reaction?

This compound, like L-proline, is an organocatalyst. It is commonly used to catalyze asymmetric reactions, such as aldol and Mannich reactions.[1][2] It functions by forming a chiral enamine intermediate with a carbonyl donor (e.g., a ketone), which then reacts with a carbonyl acceptor (e.g., an aldehyde) to form a new carbon-carbon bond with high stereoselectivity.[3][4]

Q2: Which solvents are recommended for this compound catalyzed reactions?

The choice of solvent is critical for the success of proline-catalyzed reactions. Highly dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are commonly used due to the good solubility of proline and its derivatives in these media.[1] Protic solvents like methanol or water alone can lead to poor stereocontrol or reactivity.[1] However, mixtures of methanol and water have been shown to be effective reaction media for some proline-catalyzed aldol reactions.[1] In some cases, a combination of solvents, such as chloroform and DMSO, can improve chemoselectivity and stereoselectivity.[5]

Q3: What is a typical catalyst loading for this compound?

A common issue with proline catalysis is the need for high catalyst loadings.[1] While loadings can vary significantly depending on the specific reactants and conditions, they can range from 3 mol% to 30 mol%.[3] One of the goals of reaction optimization is often to reduce the catalyst loading while maintaining high yield and selectivity.[5]

Q4: Can additives be used to improve the reaction performance?

Yes, various additives have been shown to improve the yield and selectivity of proline-catalyzed reactions. These can include:

  • Water: Can enhance enantioselectivity in some cases.[1]

  • Acids and Amines: Can act as co-catalysts.[1]

  • Thioureas: Have been used to improve reaction rates.

  • Metal Salts: Can form complexes with proline to enhance catalytic activity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Poor catalyst solubility. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Deactivated catalyst. 5. Unreactive substrates.1. Ensure the catalyst is fully dissolved. Consider switching to a more polar aprotic solvent like DMSO or DMF. 2. Screen a range of solvents. Refer to the solvent effects table below. 3. Increase the reaction temperature incrementally. Note that this may affect selectivity. 4. Use fresh catalyst. 5. Consider using more reactive substrates, such as electron-poor aldehydes.
Low Diastereoselectivity 1. High reaction temperature. 2. Inappropriate solvent. 3. Substrate structure.1. Lower the reaction temperature. Reactions are often run at 0 °C or even lower to improve diastereoselectivity.[1] 2. Solvent can have a significant impact on diastereoselectivity. Screen different solvents. 3. For some substrates, achieving high diastereoselectivity with proline catalysts can be challenging.
Low Enantioselectivity 1. Racemic or impure catalyst. 2. High reaction temperature. 3. Inappropriate solvent.1. Ensure you are using the correct enantiomer of the catalyst and that it is of high purity. 2. Lowering the reaction temperature often improves enantioselectivity.[6] 3. The choice of solvent can influence enantioselectivity. Water has been shown to increase enantioselectivity in some cases.[1]
Presence of Side Products (e.g., self-aldol, condensation) 1. High concentration of reactants. 2. Prolonged reaction time at high temperature. 3. Excess of aldehyde.1. Use more dilute conditions.[5] 2. Monitor the reaction closely and stop it once the desired product is formed. 3. Use an excess of the ketone donor relative to the aldehyde acceptor.[1]

Data Presentation

Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction

SolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
DMSO68-76
DMF---
Acetonitrile---
Chloroform---
Methanol/Water (2:1)8590:1095
WaterLow-High
Methanol-PoorPoor

Data is compiled from various proline-catalyzed aldol reactions and is intended to be illustrative.[1]

Table 2: Effect of Temperature on a Proline-Catalyzed Aldol Reaction

Temperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Room Temperature19>9580:2097
0449278:2298

Data is for the reaction of p-nitrobenzaldehyde with cyclopentanone catalyzed by (S)-proline.[1]

Experimental Protocols

General Procedure for a this compound Catalyzed Aldol Reaction

  • To a clean, dry vial, add this compound (e.g., 0.03 mmol).

  • Add the chosen solvent (e.g., 50 µL of a 2:1 methanol/water mixture).

  • Add the ketone (e.g., 1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure the catalyst dissolves.

  • Add the aldehyde (e.g., 0.3 mmol).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ¹H NMR).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for a Catalyzed Reaction reagents 1. Add Catalyst and Solvents dissolution 2. Stir to Dissolve Catalyst reagents->dissolution reactants 3. Add Ketone and Aldehyde dissolution->reactants reaction 4. Stir at Desired Temperature reactants->reaction monitoring 5. Monitor Reaction Progress (TLC/NMR) reaction->monitoring workup 6. Quench and Extract Product monitoring->workup Reaction Complete purification 7. Purify by Column Chromatography workup->purification analysis 8. Characterize Product purification->analysis

Caption: A typical experimental workflow for a this compound catalyzed reaction.

troubleshooting_guide Troubleshooting Decision Tree start Low Yield or Selectivity? check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp Adjust Temperature (Lower for Selectivity, Higher for Rate) check_temp->adjust_temp No check_catalyst Is Catalyst Loading Sufficient? check_solvent->check_catalyst Yes adjust_solvent Screen Different Solvents (e.g., DMSO, DMF, MeOH/H2O) check_solvent->adjust_solvent No adjust_catalyst Increase Catalyst Loading check_catalyst->adjust_catalyst No consider_additives Consider Additives (e.g., Water, Acid) check_catalyst->consider_additives Yes success Improved Results adjust_temp->success adjust_solvent->success adjust_catalyst->success consider_additives->success catalytic_cycle Simplified Catalytic Cycle for Proline-Catalyzed Aldol Reaction catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst (regenerated) water H2O

References

Technical Support Center: Optimizing Enantioselectivity with 2-Propyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enantioselective reactions catalyzed by 2-Propyl-D-proline. The information provided is based on established principles of proline-catalyzed reactions and should serve as a comprehensive resource for experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-propyl group in the this compound catalyst?

The alkyl substituent at the C2 position of the proline ring, such as the propyl group, plays a crucial role in enhancing the catalyst's performance. It increases the steric bulk around the catalytic site, which can lead to better facial discrimination of the prochiral substrates, thereby improving enantioselectivity. The hydrophobic nature of the propyl group can also influence the catalyst's solubility and aggregation in different solvents, which in turn affects its activity and selectivity.

Q2: How does the purity of the this compound catalyst affect the reaction outcome?

The enantiomeric purity of the catalyst is paramount for achieving high enantioselectivity in the product. Any contamination with the L-enantiomer will lead to the formation of the undesired product enantiomer, thus reducing the overall enantiomeric excess (ee) of the reaction. It is crucial to use a catalyst with the highest possible enantiomeric purity.

Q3: Can this compound be used in aqueous media?

While traditional proline-catalyzed reactions are often performed in organic solvents, derivatives of proline have been developed for use in aqueous environments. The hydrophobicity of the 2-propyl group might limit its solubility in purely aqueous solutions. However, mixed solvent systems containing water can be explored. It has been noted that in some cases, water can even enhance both reactivity and enantioselectivity in proline-catalyzed aldol reactions.[1]

Q4: What are the typical catalyst loadings for this compound?

Catalyst loading can significantly impact reaction efficiency and cost-effectiveness. While optimal loading depends on the specific substrates and reaction conditions, typical loadings for proline-based catalysts in aldol reactions range from 5 to 30 mol%. It is recommended to start with a higher loading (e.g., 20-30 mol%) and then screen for lower loadings to optimize the reaction.

Q5: How does the structure of the ketone and aldehyde substrates affect the reaction?

The steric and electronic properties of both the ketone (donor) and aldehyde (acceptor) substrates have a profound impact on the reaction's success. Bulkier ketones may react slower but can lead to higher diastereoselectivity. The electronic nature of the aldehyde is also critical; electron-withdrawing groups on aromatic aldehydes generally lead to faster reactions. For aliphatic aldehydes, α-branching can influence both reactivity and selectivity.[2]

Troubleshooting Guide

Low Enantioselectivity (ee)

Problem: The enantiomeric excess (ee) of my product is lower than expected.

Possible Causes and Solutions:

  • Suboptimal Solvent: The choice of solvent is critical for achieving high enantioselectivity. A solvent screen is highly recommended as the first step in optimization. Polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as non-polar solvents like chloroform, have been shown to be effective for proline-catalyzed aldol reactions. The optimal solvent can vary significantly depending on the substrates.[3]

  • Incorrect Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess by favoring the transition state that leads to the major enantiomer. If you are running the reaction at room temperature, try lowering it to 0 °C, -20 °C, or even lower.

  • Presence of Water: While sometimes beneficial, uncontrolled amounts of water can be detrimental to enantioselectivity. Ensure that your solvents and reagents are sufficiently dry, unless you are intentionally running the reaction in an aqueous system.

  • Catalyst Purity: As mentioned in the FAQs, the enantiomeric purity of the this compound catalyst is crucial. Verify the purity of your catalyst.

  • Substrate Structure: The inherent structure of your substrates may limit the achievable enantioselectivity. If possible, consider modifying the substrates, for example, by introducing bulkier protecting groups, to enhance facial discrimination.

Low Reaction Yield/Conversion

Problem: The reaction is slow or gives a low yield of the desired product.

Possible Causes and Solutions:

  • Poor Catalyst Solubility: The this compound catalyst may have limited solubility in the chosen solvent, leading to a lower effective catalyst concentration. Try a different solvent or a co-solvent system to improve solubility.

  • Insufficient Catalyst Loading: If you are using a low catalyst loading, increasing it may improve the reaction rate and yield.

  • Low Reaction Temperature: While lower temperatures are often better for enantioselectivity, they also slow down the reaction rate. A balance must be found between selectivity and reaction time. You may need to run the reaction for a longer period at lower temperatures.

  • Side Reactions: Undesired side reactions, such as self-aldol condensation of the aldehyde or ketone, can consume starting materials and reduce the yield of the desired product. The use of a slow addition technique for one of the reactants can sometimes minimize self-condensation.[4]

  • Deactivation of the Catalyst: The catalyst can be deactivated through the formation of stable off-cycle intermediates, such as oxazolidinones. The addition of additives, such as a weak acid, can sometimes help to regenerate the active catalyst.

Formation of Side Products/Poor Diastereoselectivity

Problem: I am observing the formation of significant amounts of side products or poor diastereoselectivity.

Possible Causes and Solutions:

  • Self-Aldol Condensation: As mentioned above, self-condensation of the aldehyde or ketone can be a significant side reaction. To minimize this, you can try adding the more reactive coupling partner slowly to the reaction mixture.

  • Dehydration of Aldol Adduct: The initial β-hydroxy carbonyl product can sometimes undergo dehydration to form an α,β-unsaturated carbonyl compound, especially at higher temperatures or in the presence of acid or base impurities. Running the reaction at a lower temperature and ensuring a clean reaction setup can help to minimize this.

  • Epimerization: The stereocenters of the product might be susceptible to epimerization under the reaction conditions. It is advisable to work up the reaction as soon as it is complete and to purify the product under neutral conditions.

  • Solvent Effects on Diastereoselectivity: The solvent can also influence the diastereomeric ratio (dr) of the product. It is worthwhile to screen different solvents to optimize for both enantioselectivity and diastereoselectivity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for L-proline and its derivatives in aldol reactions. This data should be used as a starting point for optimizing reactions with the this compound catalyst, as the optimal conditions may vary.

Table 1: Effect of Solvent on the Enantioselectivity of the Aldol Reaction between Cyclohexanone and p-Nitrobenzaldehyde Catalyzed by L-Proline.

EntrySolventYield (%)anti:synee (%) [anti]
1DMSO95>99:199
2CH3CN9798:296
3THF8595:592
4CHCl36890:1076
5Toluene5085:1565

Data is generalized from typical results for L-proline catalysis and should be considered as a guide.

Table 2: Effect of Temperature on the Aldol Reaction between Acetone and p-Nitrobenzaldehyde Catalyzed by a Proline Derivative.

EntryTemperature (°C)Time (h)Yield (%)ee (%)
125128588
20248293
3-20487597
4-409660>99

Data is generalized from typical results for proline derivative catalysis and should be considered as a guide.

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction Catalyzed by this compound

This protocol is a general guideline and should be optimized for each specific set of substrates.

Materials:

  • This compound (catalyst)

  • Aldehyde (acceptor)

  • Ketone (donor)

  • Anhydrous solvent (e.g., DMSO, CHCl3, etc.)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (0.2 equiv., 20 mol%).

  • Add the anhydrous solvent (to make a ~0.5 M solution with respect to the aldehyde).

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes to allow the catalyst to dissolve.

  • Add the ketone (e.g., 5-10 equivalents) to the reaction mixture.

  • Slowly add the aldehyde (1.0 equiv.) to the reaction mixture over a period of time (e.g., 1-2 hours) using a syringe pump. This helps to minimize the self-aldol condensation of the aldehyde.

  • Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by TLC or GC/LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.

Mandatory Visualizations

Catalytic_Cycle cluster_main Catalytic Cycle cluster_off_cycle Off-Cycle Reservoir Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Oxazolidinone Oxazolidinone Catalyst->Oxazolidinone + Ketone/Aldehyde (Reversible) Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H2O Product->Catalyst Regenerated Catalyst

Caption: Catalytic cycle of a this compound catalyzed aldol reaction.

Experimental_Workflow cluster_workflow Workflow for Optimizing Enantioselectivity Start Define Substrates (Ketone & Aldehyde) Solvent_Screen Solvent Screening (e.g., DMSO, CHCl3, MeCN, Toluene) Start->Solvent_Screen Temp_Screen Temperature Screening (RT, 0°C, -20°C, -40°C) Solvent_Screen->Temp_Screen Select best solvent Cat_Loading Catalyst Loading Optimization (20% -> 10% -> 5%) Temp_Screen->Cat_Loading Select best temperature Additive_Screen Additive Screening (Optional) (e.g., weak acid/base) Cat_Loading->Additive_Screen Select best loading Analysis Analyze Yield and ee (NMR, Chiral HPLC/SFC) Additive_Screen->Analysis Evaluate effect Optimized Optimized Conditions Analysis->Optimized Identify optimal conditions

Caption: Experimental workflow for optimizing enantioselectivity.

References

Troubleshooting common side reactions with 2-Propyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Propyl-D-proline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes when using this organocatalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound catalysis?

A1: The most frequently encountered side reactions include reduced enantioselectivity, formation of diastereomers (epimerization), self-condensation of the substrate (e.g., aldol self-condensation), and the formation of oxazolidinone adducts, which can sequester the catalyst and reduce its activity. The steric bulk of the 2-propyl group can influence the stereochemical outcome and may lead to different side product profiles compared to unsubstituted proline.

Q2: How does the 2-propyl substituent affect the catalytic activity and selectivity compared to L-proline?

A2: The 2-propyl group introduces significant steric hindrance around the catalytic site. This steric bulk can enhance facial selectivity in the transition state, potentially leading to higher enantioselectivity for certain substrates compared to unsubstituted proline.[1][2] However, it can also lead to lower reaction rates due to steric repulsion with the substrates. The specific impact on activity and selectivity is highly dependent on the structure of the reactants and the reaction conditions.

Q3: My reaction is showing low enantioselectivity (ee). What are the potential causes and how can I improve it?

A3: Low enantioselectivity can stem from several factors:

  • Suboptimal Solvent: Protic solvents can interfere with the hydrogen bonding crucial for stereocontrol in the transition state.

  • Presence of Water: While trace amounts of water can sometimes be beneficial, excess water can negatively impact enantioselectivity.

  • Reaction Temperature: Higher temperatures can lead to a less organized transition state, resulting in lower ee.

  • Catalyst Purity: Impurities in the this compound can interfere with the catalytic cycle.

To improve enantioselectivity, consider screening a range of aprotic solvents, ensuring your reaction is run under anhydrous conditions, lowering the reaction temperature, and using highly purified catalyst.

Q4: I am observing the formation of unexpected diastereomers. What could be the cause and solution?

A4: The formation of undesired diastereomers, or epimerization, can be caused by:

  • Base-Promoted Epimerization: If the reaction conditions are basic, the product may epimerize after its formation, especially at the α-carbon to a carbonyl group.

  • Reaction Time: Longer reaction times can sometimes lead to the formation of the thermodynamically more stable, but potentially undesired, diastereomer.

To address this, you can try to run the reaction for a shorter duration, carefully control the pH of the reaction mixture, and consider using a milder base if one is required for the reaction.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increase catalyst loading (e.g., from 10 mol% to 20 mol%).Drive the reaction to completion and increase product formation.[3]
Catalyst Deactivation Ensure the catalyst is of high purity. Formation of oxazolidinones can sequester the catalyst; consider adding a co-catalyst or modifying the solvent system.Maintain the concentration of the active catalyst throughout the reaction.
Substrate Decomposition or Side Reactions Lower the reaction temperature. Use a higher concentration of one reactant to favor the desired reaction over self-condensation.Minimize the formation of byproducts and degradation of starting materials.[3]
Poor Work-up Procedure Ensure complete extraction of the product from the aqueous phase. Minimize transfers of the product to avoid physical loss.Maximize the recovery of the synthesized product.[3]
Issue 2: Poor Stereoselectivity (Low ee or dr)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Screen a range of aprotic solvents such as DMSO, DMF, CH3CN, and THF. Refer to the table below for solvent effects.Identify a solvent that promotes a more ordered transition state, leading to higher stereoselectivity.[4][5][6]
Presence of Water Run the reaction under anhydrous conditions using dried solvents and glassware.Minimize interference with the hydrogen-bonding network in the transition state.
Incorrect Temperature Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).Favor the formation of the kinetically controlled, more stereoselective product.
Steric Mismatch The bulky 2-propyl group may not be ideal for all substrates. If possible, test a different proline derivative with a smaller or different C2-substituent.Find a catalyst that provides a better steric and electronic match for the specific substrates.[1][2]

Data Summary

Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
Solvent Yield (%) enantiomeric excess (ee, %) diastereomeric ratio (dr)
DMSO687695:5
CH3CN557293:7
THF456590:10
CH2Cl2406888:12
Toluene355085:15
Methanol/Water (2:1)959886:14

Data is generalized from typical proline-catalyzed aldol reactions and may vary for this compound and specific substrates.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (2.0 mmol) and the aldehyde (1.0 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis and Purification of this compound

This protocol is adapted from the synthesis of 2-methylproline and may require optimization.

  • Protection of D-proline: React D-proline with an appropriate protecting group for the amine and carboxylic acid.

  • α-Alkylation: Generate the enolate of the protected D-proline using a strong base (e.g., LDA) at low temperature (-78 °C) and then add 1-iodopropane to introduce the propyl group at the C2 position.

  • Deprotection: Remove the protecting groups to yield this compound.

  • Purification: The crude product can be purified by ion-exchange chromatography. Dissolve the crude product in water and load it onto a column of Dowex 50WX8 resin. Wash the column with water until the eluent is neutral. Elute the amino acid with aqueous ammonia (e.g., 3 N). Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining), and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a solvent system like methanol/ethyl acetate to yield the purified this compound.[7]

Visualizations

Aldol_Reaction_Mechanism Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone, -H2O Ketone Ketone Ketone->Enamine Transition_State Zimmerman-Traxler Transition State Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Iminium Iminium Intermediate Transition_State->Iminium Product Aldol Product Iminium->Product + H2O Product->Catalyst Regenerated Water H2O Water->Iminium

Caption: Catalytic cycle of a this compound catalyzed aldol reaction.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or Poor Stereoselectivity Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Poor_Stereo Poor Stereoselectivity Problem->Poor_Stereo Stereoselectivity Incomplete_Rxn Check for Incomplete Reaction (TLC/LC-MS) Low_Yield->Incomplete_Rxn Catalyst_Deactivation Suspect Catalyst Deactivation Low_Yield->Catalyst_Deactivation Side_Reactions Check for Side Products (NMR/MS) Low_Yield->Side_Reactions Solvent_Issue Suboptimal Solvent Poor_Stereo->Solvent_Issue Temp_Issue Incorrect Temperature Poor_Stereo->Temp_Issue Water_Issue Presence of Water Poor_Stereo->Water_Issue Action1 Increase Reaction Time or Catalyst Loading Incomplete_Rxn->Action1 Action2 Use High Purity Catalyst or Change Solvent System Catalyst_Deactivation->Action2 Action3 Lower Temperature or Adjust Reactant Stoichiometry Side_Reactions->Action3 Action4 Screen Aprotic Solvents Solvent_Issue->Action4 Action5 Lower Reaction Temperature Temp_Issue->Action5 Action6 Ensure Anhydrous Conditions Water_Issue->Action6

Caption: A logical workflow for troubleshooting common experimental issues.

References

2-Propyl-D-proline catalyst stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the 2-Propyl-D-proline catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: To maximize the shelf-life of this compound, it is recommended to store the catalyst under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C to 4°C), and protected from light. The container should be tightly sealed to prevent exposure to moisture and oxygen.

Q2: What are the visible signs of this compound catalyst degradation?

A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning), clumping of the solid material, or a noticeable change in solubility. However, the absence of these signs does not guarantee catalyst activity. The most reliable indicator of degradation is a decrease in catalytic performance, such as lower reaction yields or reduced enantioselectivity.

Q3: How does exposure to air and moisture affect the stability of the catalyst?

A3: Exposure to air and moisture can significantly degrade this compound. The pyrrolidine ring is susceptible to oxidation, and the carboxylic acid moiety can be affected by moisture. It is crucial to handle the catalyst under an inert atmosphere and use anhydrous solvents to maintain its catalytic activity.

Q4: In which solvents is this compound most stable?

A4: Proline-based catalysts generally exhibit good stability in a range of anhydrous aprotic solvents such as DMSO, DMF, and dioxane.[1] Protic solvents like methanol or water can potentially lead to catalyst deactivation or side reactions, although in some cases, water/methanol mixtures have been used effectively for specific proline-catalyzed reactions.[2] The choice of solvent should always be optimized for the specific reaction while considering the catalyst's stability.

Q5: Can the catalyst be recycled? If so, what is the recommended procedure?

A5: The recyclability of this compound depends on the reaction conditions and the nature of the support if it is immobilized. For homogeneous reactions, recovery can be challenging. If the catalyst is immobilized on a solid support, it can often be recovered by simple filtration, washed with an appropriate solvent, and dried under vacuum before reuse.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using the this compound catalyst.

Problem Potential Cause(s) Recommended Solution(s)
Low or no reaction conversion 1. Catalyst degradation due to improper storage or handling.2. Presence of impurities in the catalyst.3. Incompatible solvent or reaction conditions (e.g., temperature, pH).4. Insufficient catalyst loading.1. Use a fresh batch of catalyst or test the activity of the current batch (see Experimental Protocols).2. Purify the catalyst according to established procedures.[4] 3. Optimize reaction conditions, ensuring the use of anhydrous solvents and an inert atmosphere.4. Increase the catalyst loading incrementally.
Low enantioselectivity 1. Partial degradation or racemization of the catalyst.2. Presence of water or other protic impurities.3. Incorrect reaction temperature.4. The substrate may not be suitable for this specific catalyst.1. Verify the enantiomeric purity of the catalyst using chiral HPLC.[5] 2. Use rigorously dried solvents and reagents.3. Optimize the reaction temperature; lower temperatures often improve enantioselectivity.[1] 4. Screen other catalysts or modify the substrate.
Formation of side products 1. Catalyst-mediated side reactions.2. Degradation of the catalyst into species that promote side reactions.3. Reaction temperature is too high.1. Monitor the reaction progress closely by TLC or NMR to identify the formation of side products.2. Lower the reaction temperature.3. Use a purified catalyst and high-purity reagents.
Inconsistent results between batches 1. Variation in the purity or activity of different catalyst batches.2. Inconsistent reaction setup and conditions.1. Test the activity of each new batch of catalyst before use.2. Standardize all experimental parameters, including solvent purification, temperature control, and reaction time.

Catalyst Stability Data (Illustrative)

The following table provides illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for guidance. Users should perform their own stability studies for their specific applications.

Condition Duration Parameter Monitored Observed Change (Illustrative)
Storage at -20°C (inert atm.) 6 monthsEnantiomeric Excess (ee)< 1% decrease
Storage at 4°C (inert atm.) 6 monthsEnantiomeric Excess (ee)1-2% decrease
Storage at RT (in air) 1 monthEnantiomeric Excess (ee)10-15% decrease
Reflux in Toluene (80°C) 24 hours% Degradation (by NMR)~5%
Stirring in Methanol at RT 48 hours% Degradation (by NMR)~10%
Exposure to UV light (365 nm) 72 hours% Degradation (by NMR)15-20%

Experimental Protocols

Protocol 1: Assessment of this compound Activity via a Model Aldol Reaction

This protocol allows for the determination of the catalyst's activity by monitoring the conversion and enantioselectivity of a model reaction.

Materials:

  • This compound catalyst

  • 4-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • DMSO (anhydrous)

  • Standard laboratory glassware

  • HPLC with a chiral column

  • NMR spectrometer

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-nitrobenzaldehyde (1 mmol) in anhydrous DMSO (5 mL).

  • Add acetone (5 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Determine the conversion by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[2]

Protocol 2: Monitoring Catalyst Degradation using NMR Spectroscopy

This protocol provides a method to monitor the degradation of the catalyst over time under specific stress conditions.

Materials:

  • This compound catalyst

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Subject the NMR tube to the desired stress condition (e.g., elevated temperature, exposure to air/light).

  • Acquire ¹H NMR spectra at regular intervals.

  • Integrate the characteristic peaks of the catalyst and the internal standard.

  • Calculate the relative decrease in the catalyst's peak integral over time to quantify its degradation. The appearance of new signals may indicate the formation of degradation products.[6][7]

Visualizations

degradation_pathway This compound This compound Oxidized Species Oxidized Species This compound->Oxidized Species Oxidation (O2) Ester/Amide Adducts Ester/Amide Adducts This compound->Ester/Amide Adducts Reaction with Electrophiles

Plausible degradation pathways for this compound.

troubleshooting_workflow start Experiment Start low_yield Low Yield/Conversion? start->low_yield check_catalyst Check Catalyst Activity (Protocol 1) low_yield->check_catalyst Yes low_ee Low Enantioselectivity? low_yield->low_ee No activity_ok Activity OK? check_catalyst->activity_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) activity_ok->optimize_conditions Yes replace_catalyst Replace Catalyst activity_ok->replace_catalyst No end Successful Reaction optimize_conditions->end replace_catalyst->start check_purity Check Catalyst Purity (Chiral HPLC) low_ee->check_purity Yes low_ee->end No purity_ok Purity OK? check_purity->purity_ok purity_ok->replace_catalyst No check_water Check for Water/ Protic Impurities purity_ok->check_water Yes check_water->optimize_conditions

Troubleshooting workflow for catalysis issues.

storage_stability cluster_good_practice Good Storage & Handling cluster_poor_practice Poor Storage & Handling Inert Atmosphere Inert Atmosphere catalyst_stability Catalyst Stability Inert Atmosphere->catalyst_stability Low Temperature Low Temperature Low Temperature->catalyst_stability Protection from Light Protection from Light Protection from Light->catalyst_stability Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->catalyst_stability Exposure to Air Exposure to Air Exposure to Air->catalyst_stability High Temperature High Temperature High Temperature->catalyst_stability Exposure to Light Exposure to Light Exposure to Light->catalyst_stability Presence of Moisture Presence of Moisture Presence of Moisture->catalyst_stability

Impact of storage on catalyst stability.

References

How to regenerate and reuse 2-Propyl-D-proline catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regeneration and reuse of 2-Propyl-D-proline catalyst. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the efficient and sustainable use of this valuable organocatalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of regenerating and reusing the this compound catalyst?

A1: The primary advantages of regenerating and reusing the this compound catalyst are cost reduction and increased sustainability in synthetic processes. By recycling the catalyst, the overall cost of a multi-step synthesis can be significantly lowered, and the generation of chemical waste is minimized, aligning with the principles of green chemistry.

Q2: How many times can the this compound catalyst be reused?

A2: The reusability of the catalyst depends on the specific reaction conditions and the regeneration protocol. For supported proline-based catalysts, reports have shown successful reuse for up to seven consecutive trials without a significant loss of reactivity or enantioselectivity.[1] The performance of an unsupported catalyst like this compound will depend on the efficiency of the recovery and regeneration process.

Q3: What are the common signs of catalyst deactivation?

A3: Common signs of catalyst deactivation include a noticeable decrease in reaction rate, a reduction in product yield, and a loss of enantioselectivity. Physical changes, such as a change in color or solubility of the catalyst, may also indicate deactivation.

Q4: What factors can lead to the deactivation of the this compound catalyst?

A4: Catalyst deactivation can be caused by several factors, including:

  • Surface Contamination: Reaction by-products or impurities in the starting materials can block the active sites of the catalyst.[2]

  • Thermal Damage: Exposure to excessive temperatures during the reaction or regeneration process can lead to the degradation of the catalyst.[2]

  • Structural Changes: For supported catalysts, irreversible changes like sintering (agglomeration of active particles) can occur.[2] While less common for unsupported catalysts, some degradation of the molecular structure is possible under harsh conditions.

  • Mechanical Loss: During recovery and handling, a portion of the catalyst may be physically lost, leading to a decrease in the overall amount of active catalyst for subsequent runs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased Product Yield Incomplete regeneration; catalyst deactivation by by-products; mechanical loss of catalyst during recovery.Ensure thorough washing of the catalyst during regeneration. Consider increasing the volume or number of solvent washes. Handle the catalyst carefully during filtration and transfer to minimize loss.
Loss of Enantioselectivity Contamination of the catalyst with acidic or basic impurities; partial racemization of the catalyst; structural degradation.Wash the catalyst with a neutral solvent to remove impurities. Ensure the regeneration process is conducted under mild conditions (e.g., avoiding high temperatures).
Difficulty in Recovering the Catalyst The catalyst is partially soluble in the reaction mixture or washing solvents.If the catalyst is unsupported, recovery can be challenging. Consider precipitation by adding a non-polar solvent to the reaction mixture. For supported catalysts, simple filtration is usually effective.[3]
Catalyst Discoloration Adsorption of colored impurities or by-products from the reaction mixture.Enhance the washing step of the regeneration protocol. The use of a different solvent may be effective in removing the colored impurities.

Experimental Protocols

General Protocol for Regeneration of Unsupported this compound Catalyst

This protocol is a general guideline based on established procedures for similar organocatalysts. Optimization for specific reaction systems is recommended.

  • Quenching the Reaction: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Catalyst Precipitation: If the catalyst is dissolved in the reaction solvent, add a non-polar solvent (e.g., hexane, diethyl ether) to precipitate the catalyst.

  • Filtration: Filter the suspension through a sintered glass funnel or a Büchner funnel to collect the solid catalyst.

  • Washing: Wash the collected catalyst sequentially with the reaction solvent and then with a more volatile solvent (e.g., ethyl acetate, dichloromethane) to remove any adsorbed products and by-products.

  • Drying: Dry the washed catalyst under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.

Quantitative Data

The following table presents illustrative data on the reuse of a proline-modified imidazolium-based chiral ionic liquid catalyst in an asymmetric Friedel-Crafts reaction. While not specific to this compound, it demonstrates the typical performance of a recyclable proline-based organocatalyst.

Cycle Yield (%) Enantiomeric Excess (ee, %)
18988
28887
38887
48786
58686
68586
78586

Data adapted from a study on a proline-modified chiral ionic liquid catalyst.[1]

Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G Figure 1: Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline This compound Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Proline Hydrolysis Product Aldol Product Iminium->Product Release Hydrolysis Hydrolysis

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Experimental Workflow for Catalyst Regeneration

G Figure 2: Workflow for Catalyst Regeneration and Reuse Start Reaction Completion Precipitate Precipitate Catalyst (add non-polar solvent) Start->Precipitate Filter Filter to Recover Catalyst Precipitate->Filter Wash Wash Catalyst (e.g., EtOAc, DCM) Filter->Wash Dry Dry Under Vacuum Wash->Dry Reuse Reuse Catalyst in New Reaction Dry->Reuse

Caption: Experimental workflow for catalyst regeneration.

References

Technical Support Center: Purification of 2-Propyl-D-proline Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of products from reactions utilizing 2-Propyl-D-proline as a catalyst or reactant.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of compounds synthesized using this compound.

Question: I am having difficulty removing the this compound catalyst from my reaction mixture. What are the recommended methods?

Answer:

Removal of the water-soluble this compound catalyst can be achieved through several methods. The choice of method depends on the properties of your product.

  • Aqueous Extraction: Since proline-based catalysts are water-soluble, they can often be removed by washing the organic reaction mixture with water or a saturated aqueous solution like ammonium chloride.[1][2]

  • Silica Gel Filtration: A simple and effective method is to filter the reaction mixture through a short plug of silica gel. This can remove both water and the proline catalyst.

  • Catalyst Precipitation: It may be possible to precipitate the catalyst by adding a non-polar organic solvent to the reaction mixture, especially if the reaction was conducted in a more polar solvent system. The precipitated catalyst can then be removed by filtration.

Question: My product is also water-soluble, making aqueous extraction for catalyst removal problematic. What should I do?

Answer:

When your product exhibits water solubility, alternative strategies are necessary to avoid product loss during aqueous workup.

  • Solvent Selection for Extraction: Ensure you are using a suitable organic solvent for extraction. You may need to perform multiple extractions with larger volumes of an appropriate solvent like ethyl acetate to recover your product from the aqueous phase.

  • Brine Wash: Saturating the aqueous phase with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous layer, thus improving its partitioning into the organic phase during extraction.

  • Solvent Evaporation and Direct Chromatography: After the reaction, you can evaporate the solvent and directly subject the crude product to column chromatography. Careful selection of the mobile phase is crucial to separate your product from the catalyst.

Question: I am observing poor separation of my desired product from byproducts during column chromatography. How can I optimize the separation?

Answer:

Optimizing column chromatography requires a systematic approach to mobile phase and stationary phase selection.

  • Mobile Phase Polarity: The polarity of the eluent is critical. For many products from proline-catalyzed reactions, a mixture of ethyl acetate and hexane is a good starting point.[1] You can adjust the ratio to achieve better separation.

  • Chiral Stationary Phases: If you are separating enantiomers, a chiral stationary phase is necessary. Polysaccharide-based columns like Chiralpak are often effective for separating proline derivatives.[3][4]

  • Mobile Phase Additives: For compounds with acidic or basic functional groups, adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., triethylamine - TEA) to the mobile phase can improve peak shape and resolution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a this compound catalyzed reaction?

A1: Common impurities include unreacted starting materials, the this compound catalyst, and potential side-products from self-condensation of the reactants or degradation of the product.

Q2: Can I recover and reuse the this compound catalyst?

A2: Yes, due to its stability and solubility properties, the catalyst can often be recovered from the aqueous phase after extraction and potentially reused.

Q3: What analytical techniques are best for assessing the purity and enantiomeric excess of my product?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for determining the enantiomeric excess (ee) of your product.[3][4][5] Chiral Gas Chromatography (GC) can also be used, often after derivatization of the product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.

Data Presentation

Table 1: HPLC Conditions for Chiral Separation of Proline Derivatives

ParameterCondition 1Condition 2
Chromatographic Column CHIRALPAK-IA (250 x 4.6 mm) 5 µmCHIRALCEL OX-3R (150-250 mm)
Mobile Phase 0.1% Trifluoroacetic acid in ethanolGradient of Acetonitrile and 0.03-0.07% phosphoric acid solution
Flow Rate 0.6 mL/min0.6-1.0 mL/min
Column Temperature 40°C25-35°C
Detector Wavelength 464 nm (after derivatization)205-220 nm
Reference [6][5]

Experimental Protocols

Protocol 1: General Work-up and Purification for a Proline-Catalyzed Aldol Reaction

  • Quenching: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (e.g., 3 x 10 mL).[1]

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system, such as a mixture of ethyl acetate and hexane.[1]

Protocol 2: Derivatization for Chiral GC Analysis of Proline Analogs

This two-step protocol involves methylation followed by acetylation to make the analyte suitable for GC analysis.

  • Methylation:

    • To 1 mg of the sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the mixture and dry it completely. Gentle heating can be applied if necessary.

  • Acetylation:

    • Dissolve the dried residue from the methylation step in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) or acetic anhydride.

    • Cap the vial and heat at 60 °C for 20 minutes.

    • After cooling, the sample is ready for injection into the GC.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction This compound Catalyzed Reaction Quench Quench Reaction (e.g., sat. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Aqueous_Layer Aqueous Layer (contains catalyst) Extract->Aqueous_Layer Catalyst Removal Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Pure_Product Pure Product Chromatography->Pure_Product Troubleshooting_Logic Start Purification Issue Catalyst_Removal Difficulty Removing Catalyst? Start->Catalyst_Removal Poor_Separation Poor Chromatographic Separation? Start->Poor_Separation Product_Solubility Is Product Water-Soluble? Catalyst_Removal->Product_Solubility Yes Aqueous_Extraction Use Aqueous Extraction Catalyst_Removal->Aqueous_Extraction No Brine_Wash Use Brine Wash & More Extractions Product_Solubility->Brine_Wash Yes Direct_Chromo Evaporate & Direct Chromatography Product_Solubility->Direct_Chromo Yes Optimize_Mobile_Phase Optimize Mobile Phase Polarity Poor_Separation->Optimize_Mobile_Phase Yes Silica_Plug Try Silica Plug Filtration Aqueous_Extraction->Silica_Plug If ineffective Chiral_Column Use Chiral Stationary Phase Optimize_Mobile_Phase->Chiral_Column For Enantiomers

References

Effect of solvent and temperature on 2-Propyl-D-proline catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propyl-D-proline catalysis. The information is designed to address common issues encountered during experiments and provide a deeper understanding of the factors influencing these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in this compound catalyzed reactions?

The solvent plays a critical role in this compound catalysis, significantly influencing the reaction's yield, enantioselectivity, and diastereoselectivity.[1][2][3] The choice of solvent can affect the stability of key intermediates and transition states in the catalytic cycle.[1][3] Generally, polar aprotic solvents like DMSO and DMF are effective for these reactions as they can solvate charged intermediates.[4][5] The solubility of the catalyst and reactants is also a key factor to consider for achieving optimal results.[2]

Q2: How does temperature variation impact the outcome of the catalysis?

Temperature is a crucial parameter for controlling the stereoselectivity of the reaction. Lowering the reaction temperature can often improve both diastereoselectivity and enantioselectivity.[3][6] For instance, in some cases, a significant increase in diastereomeric ratio has been observed when the reaction temperature is lowered from room temperature to 0 °C or even -40 °C.[3][7] However, reducing the temperature may also lead to a decrease in the reaction rate, requiring longer reaction times to achieve good conversion.[6]

Q3: What is the generally accepted mechanism for proline-catalyzed aldol reactions?

The most widely accepted mechanism for proline-catalyzed aldol reactions is the enamine mechanism.[5][8][9] In this mechanism, the secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone) to form an enamine intermediate.[8][10] This enamine then attacks the carbonyl acceptor (e.g., an aldehyde) to form a new carbon-carbon bond.[10] The stereochemistry of the product is determined by the facial selectivity of this attack, which is directed by the chiral environment of the proline catalyst.[9] There has been debate about whether one or two proline molecules are involved in the transition state, but recent evidence suggests a one-proline mechanism is often operative.[8]

Q4: Why is Dimethyl Sulfoxide (DMSO) a commonly used and effective solvent for these reactions?

DMSO is a highly polar aprotic solvent that has been shown to be very effective for proline-catalyzed aldol reactions.[1][5] Its high polarity helps to stabilize the charged intermediates and transition states involved in the enamine catalytic cycle.[10] Furthermore, proline and many of its derivatives exhibit good solubility in DMSO, which is crucial for achieving a homogeneous reaction mixture and high catalytic activity.[2] In some studies, the enantiomeric ratio of the aldol product was found to be significantly higher in DMSO compared to less polar solvents like hexane.[1]

Q5: Can water be utilized as a solvent for this compound catalyzed reactions?

While organic solvents are more common, water has been explored as a solvent for proline-catalyzed reactions. However, the use of pure water can sometimes lead to lower yields and stereoselectivity.[11] Interestingly, mixtures of water and methanol have been reported as exceptionally simple and effective reaction media for intermolecular organocatalytic aldol reactions using proline as the catalyst.[7] The presence of water can sometimes inhibit the reaction, so its use should be carefully evaluated for each specific transformation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Enantioselectivity (ee) or Diastereoselectivity (dr) Suboptimal Solvent: The polarity and hydrogen bonding capability of the solvent can significantly impact stereocontrol.[1][2]- Screen a range of solvents with varying polarities (e.g., DMSO, CH3CN, CHCl3, THF).[3] - Consider using a mixture of solvents, as this has been shown to improve selectivity in some cases.[3]
Incorrect Temperature: Higher temperatures can lead to lower stereoselectivity.- Lower the reaction temperature. Reactions can be run at 0 °C, -10 °C, or even lower to enhance stereocontrol.[3][6]
Inappropriate Catalyst Loading: The amount of catalyst can influence the reaction pathway.- Optimize the catalyst loading. While higher loading can sometimes improve rates, it may not always lead to better selectivity.
Low Reaction Yield Poor Catalyst/Reactant Solubility: If the catalyst or reactants are not fully dissolved, the reaction will be slow and incomplete.[2]- Choose a solvent in which all components are soluble. DMSO is often a good starting point due to its excellent solvating power for proline derivatives.[2]
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.- Ensure the reaction is performed under an inert atmosphere if reactants or intermediates are sensitive to air or moisture.
Unfavorable Equilibrium: The reaction may be reversible.- Consider using an excess of one of the reactants to drive the equilibrium towards the product.[7]
Slow Reaction Rate Low Temperature: While beneficial for selectivity, low temperatures slow down reaction kinetics.- Find a balance between temperature and reaction time. It may be necessary to run the reaction for a longer period at a lower temperature.[6]
Insufficient Catalyst Loading: Too little catalyst will result in a slow reaction.- Increase the catalyst loading in a stepwise manner to find the optimal concentration.
Presence of Side Products (e.g., self-aldolization, dehydration) Reaction Conditions Favoring Side Reactions: Certain solvents or temperatures can promote undesired pathways.- The addition of a co-solvent like chloroform to a DMSO/acetone system has been shown to minimize elimination (dehydration).[1][3] - For reactions involving aldehydes prone to self-condensation, carefully control the rate of addition of the aldehyde.
Difficulty in Product Isolation or Catalyst Removal High Boiling Point of Solvent: Solvents like DMSO can be difficult to remove completely.- After quenching the reaction, perform an aqueous workup and extract the product with a suitable organic solvent.[1][3] - Proline-based catalysts are often water-soluble, allowing for their removal during the aqueous extraction.

Data Summary

Table 1: Effect of Solvent on the Enantiomeric Ratio (er) of the Aldol Reaction between Cyclopentanone and an Aromatic Aldehyde Catalyzed by Proline.

SolventEnantiomeric Ratio (er)
Hexane65:35
MethanolNot specified
AcetonitrileNot specified
DMSO95:5
Data extracted from a study on proline catalysis, which can provide insights for this compound.[1]

Table 2: Effect of Solvent and Temperature on Diastereoselectivity (dr) in a Proline-Catalyzed Aldol Reaction.

Catalyst SystemSolventTemperature (°C)Diastereomeric Ratio (dr)
Catalyst IVWater0>20:1
Catalyst IVDCM-40>20:1
Illustrative data showing that similar high diastereoselectivity can be achieved in different solvents by adjusting the temperature.[3]

Experimental Protocols

General Procedure for a this compound Catalyzed Aldol Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound catalyst (typically 10-30 mol%).

  • Solvent and Reactant Addition: Add the chosen solvent (e.g., DMSO, 4.0 mL) and the ketone (e.g., acetone, 1.0 mL). Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -10 °C) until the catalyst is fully dissolved.

  • Initiation of Reaction: Add the aldehyde (0.5 mmol) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or 1H NMR). Reactions can take anywhere from a few hours to several days to reach completion.[12]

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1][3][12]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform, 3 x 10 mL).[1][3][12]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][3][12]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure aldol product.[1][3]

  • Characterization: Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product using 1H NMR and chiral HPLC analysis.[1][3]

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Stereoselectivity start Low ee or dr Observed q_solvent Is the solvent optimized? start->q_solvent solve_solvent Screen different solvents (e.g., DMSO, CHCl3, MeCN) q_solvent->solve_solvent No q_temp Is the temperature optimized? q_solvent->q_temp Yes a_solvent_yes Yes a_solvent_no No solve_solvent->q_temp solve_temp Lower the reaction temperature (e.g., to 0 °C or -10 °C) q_temp->solve_temp No q_catalyst Is catalyst loading optimal? q_temp->q_catalyst Yes a_temp_yes Yes a_temp_no No solve_temp->q_catalyst solve_catalyst Vary catalyst loading (e.g., 10-30 mol%) q_catalyst->solve_catalyst No end Improved Stereoselectivity q_catalyst->end Yes a_catalyst_yes Yes a_catalyst_no No solve_catalyst->end

Caption: Troubleshooting workflow for low stereoselectivity.

G cluster_cycle Simplified Catalytic Cycle of Proline-Catalyzed Aldol Reaction catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst releases water H2O

Caption: Simplified catalytic cycle for aldol reaction.

G cluster_relationship Solvent Polarity vs. Reaction Outcome solvent_polarity Solvent Polarity intermediate_stability Intermediate Stability solvent_polarity->intermediate_stability Increases reaction_rate Reaction Rate intermediate_stability->reaction_rate Increases stereoselectivity Stereoselectivity intermediate_stability->stereoselectivity Often Improves

Caption: Solvent polarity and reaction outcome relationship.

References

Managing reaction times for optimal 2-Propyl-D-proline performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing proline-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction parameters for optimal performance, with a focus on reaction times and yields.

Frequently Asked Questions (FAQs)

Q1: My proline-catalyzed aldol reaction is very slow. How can I increase the reaction rate?

A1: Several factors can influence the rate of a proline-catalyzed aldol reaction. Consider the following troubleshooting steps:

  • Solvent Choice: The solvent plays a critical role in reaction kinetics.[1][2] Polar aprotic solvents like DMSO and DMF are commonly used and can often facilitate faster reactions compared to protic solvents.[3][4] The addition of co-solvents, such as chloroform (CHCl₃) to a DMSO/acetone system, has been shown to accelerate the reaction.[2]

  • Catalyst Loading: Increasing the molar percentage of the proline catalyst can lead to a faster reaction. However, this should be optimized as higher catalyst loading can sometimes lead to unwanted side reactions or purification challenges.

  • Temperature: While many proline-catalyzed reactions are run at room temperature, gently heating the reaction mixture can increase the rate.[3] However, be aware that this may negatively impact enantioselectivity and diastereoselectivity. Conversely, for some reactions, lowering the temperature can improve selectivity, though it may require longer reaction times.[3]

  • Reactant Concentration: Increasing the concentration of the reactants can also lead to an increased reaction rate.

Q2: I am observing low enantioselectivity in my reaction. What are the likely causes and solutions?

A2: Low enantioselectivity is a common issue. Here are some potential causes and remedies:

  • Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome of the reaction.[1][2] Experiment with a range of solvents (e.g., DMSO, DMF, acetonitrile, chlorinated solvents) to find the optimal one for your specific substrates.[3]

  • Water Content: While proline catalysis does not always require strictly anhydrous conditions, the presence of excess water can sometimes be detrimental to enantioselectivity.[5] Ensure your reagents and solvents are appropriately dried if you suspect this is an issue.

  • Temperature Control: Temperature can have a pronounced effect on enantioselectivity. Running the reaction at a lower temperature often improves the enantiomeric excess (ee).[3]

  • Catalyst Purity and Enantiomer: Ensure you are using the correct enantiomer of proline (L-proline or D-proline) for the desired product stereochemistry and that the catalyst is of high purity.

Q3: My reaction is producing a significant amount of side products, particularly self-aldolization or condensation products. How can I minimize these?

A3: The formation of side products is a common challenge that can be addressed by carefully controlling the reaction conditions:

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of side products, such as condensation products from the dehydration of the initial aldol adduct.[5] Monitor the reaction progress (e.g., by TLC or NMR) and quench the reaction once the desired product is formed.

  • Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. Using an excess of one reactant (often the ketone in an aldol reaction) can help to suppress the self-condensation of the other reactant (the aldehyde).

  • Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at a lower temperature may help to minimize their formation.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

This guide provides a systematic approach to troubleshooting slow or stalled proline-catalyzed reactions.

Troubleshooting Workflow

G start Slow or Stalled Reaction check_solvent Step 1: Evaluate Solvent System start->check_solvent check_catalyst Step 2: Verify Catalyst Loading and Activity check_solvent->check_catalyst If no improvement success Reaction Rate Optimized check_solvent->success If rate improves check_temp Step 3: Adjust Reaction Temperature check_catalyst->check_temp If no improvement check_catalyst->success If rate improves check_conc Step 4: Modify Reactant Concentrations check_temp->check_conc If no improvement check_temp->success If rate improves check_conc->success If rate improves fail Consult Further Literature for Specific Substrates check_conc->fail If no improvement

Caption: Troubleshooting workflow for slow proline-catalyzed reactions.

Detailed Steps:

  • Evaluate Solvent System: The choice of solvent is crucial.[1][2] If your reaction is slow, consider switching to a more polar aprotic solvent like DMSO or DMF.[3][4] A screening of different solvents is often the most effective first step.

  • Verify Catalyst Loading and Activity: Ensure that the proline catalyst has been accurately weighed and that its purity is high. Consider incrementally increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) to see if it has a positive effect on the reaction rate.

  • Adjust Reaction Temperature: If the reaction is being run at room temperature or below, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor for any decrease in selectivity.

  • Modify Reactant Concentrations: Higher reactant concentrations generally lead to faster reactions. If your reaction is in a very dilute solution, consider increasing the concentration.

Issue 2: Poor Stereoselectivity (Enantio- or Diastereo-)

This guide addresses common causes of poor stereoselectivity and provides steps to improve it.

Key Factors Influencing Stereoselectivity

G stereoselectivity Poor Stereoselectivity solvent Solvent Choice stereoselectivity->solvent temperature Reaction Temperature stereoselectivity->temperature water Water Content stereoselectivity->water catalyst Catalyst Structure stereoselectivity->catalyst

Caption: Factors impacting stereoselectivity in proline catalysis.

Optimization Strategies:

  • Solvent Screening: As with reaction rate, the solvent has a profound impact on stereoselectivity.[1][2] Test a variety of solvents to identify the one that provides the best stereochemical control for your specific transformation.

  • Temperature Optimization: Lowering the reaction temperature is a common and effective strategy for improving both enantioselectivity and diastereoselectivity.[3] Consider running your reaction at 0 °C or even lower.

  • Control of Water: While not always necessary, if you are experiencing poor stereoselectivity, try drying your solvents and reagents to minimize the water content in the reaction mixture.[5]

  • Catalyst Derivatives: If optimizing the above parameters does not yield the desired stereoselectivity, consider exploring proline derivatives. Modifications to the proline structure can sometimes lead to significant improvements in stereochemical control.

Data on Solvent Effects

The following table summarizes the impact of different solvents on the outcome of a representative proline-catalyzed aldol reaction.

SolventReaction Time (h)Yield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)
DMSO249598:2>20:1
DMF249097:319:1
Acetonitrile488595:515:1
Chloroform727090:1010:1
Methanol965080:203:1 (anti)
Hexane>120<1060:401:2 (syn)

Note: The data presented here is a generalized representation based on trends reported in the literature and will vary depending on the specific substrates and reaction conditions.[1][2][3][6]

Experimental Protocols

General Procedure for a Proline-Catalyzed Aldol Reaction

This protocol provides a starting point for conducting a proline-catalyzed aldol reaction. Optimization of the parameters outlined below will likely be necessary for specific substrates.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the ketone (2.0 mmol, 10 equivalents) and the solvent (1.0 mL).

  • Catalyst Addition: Add L-proline (0.02 mmol, 0.1 equivalents) to the mixture and stir until it dissolves or is evenly suspended.

  • Aldehyde Addition: Add the aldehyde (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Proline-Catalyzed Aldol Reaction Mechanism

The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate.

G proline Proline enamine Enamine Intermediate proline->enamine ketone Ketone ketone->enamine iminium Iminium Ion enamine->iminium aldehyde Aldehyde aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->proline Catalyst Regeneration product Aldol Product hydrolysis->product

Caption: Simplified mechanism of a proline-catalyzed aldol reaction.

References

Overcoming substrate limitations in 2-Propyl-D-proline reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for organocatalytic reactions using proline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome substrate limitations encountered during their experiments. While the focus is on 2-Propyl-D-proline, many principles and troubleshooting steps are applicable to L/D-proline and other derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is low and the conversion is slow, especially with electron-rich aromatic or non-branched aliphatic aldehydes. What can I do?

Answer: This is a common limitation in proline-catalyzed reactions. Electron-rich aromatic aldehydes are generally less reactive and may require longer reaction times to achieve modest conversions.[1] Similarly, non-branched aldehydes can be challenging due to competing self-aldolisation.[2]

Potential Solutions:

  • Optimize the Solvent System: Traditional dipolar aprotic solvents like DMSO or DMF are common, but a water/methanol mixture can be a simple and highly effective medium.[1] This system has been shown to enhance reactivity, even for less reactive substrates.[1]

  • Modify the Catalyst: If solvent optimization is insufficient, consider using a proline derivative.

    • Tetrazole and Acylsulfonamide Derivatives: These have demonstrated superior performance to proline, offering higher yields and broader solvent compatibility, including in non-polar solvents where proline typically fails.[3][4]

    • Boronic Acid (BA) Co-catalyst: An in-situ BA-modified proline catalyst system can significantly enhance reactivity and selectivity, particularly for challenging unbranched linear aliphatic aldehydes.[5] This system creates a catalytic pocket that promotes the reaction.[5]

  • Increase Reaction Time: For inherently less reactive substrates, extending the reaction time is a straightforward approach to increase conversion.[1]

Question 2: The diastereoselectivity of my aldol reaction is poor. How can I improve it?

Answer: Poor diastereoselectivity can be a significant issue, particularly with certain ketones like cyclopentanone.[1] The reaction conditions play a crucial role in controlling the formation of syn vs. anti diastereomers.

Potential Solutions:

  • Controlled Reagent Addition: For highly reactive aldehydes where diastereoselectivity may drop, adding a component of the solvent system (like methanol) in portions during the reaction can help restore diastereocontrol.[1]

  • Solvent Composition: The ratio of solvents in a mixed system can be critical. For example, adjusting the methanol/water ratio can influence diastereoselection.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity, although it may also decrease the reaction rate.

Question 3: My reaction shows low enantioselectivity (ee%). What are the primary factors and how can I address this?

Answer: Enantioselectivity is governed by the transition state geometry.[6][7] Several factors can negatively impact it.

Potential Solutions:

  • Water Content: The presence of water is crucial. While pure methanol can lead to poor stereocontrol, adding water can dramatically increase enantioselectivity.[1][8] The carboxyl group of proline is involved in hydrogen bonding in the transition state, and the solvent environment modulates this.[7]

  • Catalyst Structure: The unique, rigid five-membered ring and the bifunctional nature (amine and carboxylic acid) of proline are essential for high enantioselectivity.[2][9] If using a derivative, ensure its structure is optimized for the specific reaction.

  • Immobilized Catalysts: Heterogeneous proline catalysts, such as those grafted onto silica, can sometimes show different selectivity profiles.[10] The linking strategy is important; a free acid group is often considered crucial for controlling enantioselectivity.[10]

Question 4: I need to use a large excess of the ketone donor to get good yields. How can I make the reaction more atom-economical?

Answer: Using a large excess of the ketone is a common strategy to push the reaction equilibrium but leads to waste and purification challenges.[1]

Potential Solutions:

  • Adopt a High-Efficiency Protocol: The use of a MeOH/H₂O solvent system has been shown to be highly efficient, allowing for a significant reduction in the required excess of ketone without substantially compromising reaction performance.[1] This simplifies work-up and reduces costs.[1]

Frequently Asked Questions (FAQs)

Q1: How can I recover and recycle the proline catalyst after the reaction?

A1: Catalyst recovery is key for sustainable processes. For proline, which is soluble in polar solvents, a simple method involves making the reaction environment more lipophilic after completion to trigger precipitation. Adding a solvent like diethyl ether (Et₂O) to a MeOH/H₂O reaction mixture has been shown to recover up to 86% of the proline catalyst by filtration.[1] Alternatively, using a heterogeneous catalyst where proline is immobilized on a solid support (e.g., silica, graphene oxide, or a polymer) allows for easy recovery by filtration.[11][12][13]

Q2: What is the general mechanism of a proline-catalyzed reaction?

A2: Proline catalysis typically proceeds via an enamine mechanism, analogous to Class I aldolase enzymes.[14] The secondary amine of proline reacts with a carbonyl donor (like a ketone) to form an enamine intermediate. This enamine is the key nucleophilic species that attacks the carbonyl acceptor (the aldehyde). The chirality of the proline catalyst directs this attack to favor the formation of one enantiomer. The cycle is completed by hydrolysis, which releases the product and regenerates the catalyst.[6][7]

Q3: Are there alternatives to proline that offer better performance?

A3: Yes, several proline derivatives have been developed to address the limitations of the parent catalyst.[3] Tetrazole and acylsulfonamide derivatives, for example, show improved reactivity and are effective in a broader range of solvents, including non-polar ones.[4] For specific challenges, such as reactions with linear aliphatic aldehydes, boronic acid-modified proline systems have shown great promise.[5] Lipopeptides incorporating a proline residue can also act as effective organocatalysts in aqueous solutions by forming micelles that enhance stereospecificity.[15]

Q4: Can I run proline-catalyzed reactions in water?

A4: Yes, but with trade-offs. In pure water, proline-catalyzed reactions often exhibit the highest enantioselectivities but suffer from very low conversion rates.[1] A highly effective compromise is the use of mixed water/methanol solutions, which balance high reactivity with excellent stereocontrol.[1][8]

Data & Performance Tables

Table 1: Performance of (S)-proline in Aldol Reaction with Various Aldehydes¹ Reaction Conditions: Cyclohexanone (5 equiv.), Aldehyde (0.3 mmol), (S)-proline (10 mol%), MeOH/H₂O (20 µL/10 µL), room temperature.

EntryAldehydeTime (h)Conversion (%)dr (anti/syn)ee% (anti)
14-Nitrobenzaldehyde19>9997:399
24-Chlorobenzaldehyde199894:699
3Benzaldehyde309786:1497
42-Naphthaldehyde246592:898
54-Methoxybenzaldehyde195284:1696

¹Data sourced from a study on a MeOH/H₂O protocol.[1][8] Electron-poor aldehydes (entries 1-2) are highly reactive, while electron-rich ones (entry 5) show lower conversion.[1]

Table 2: Effect of Reducing Ketone Excess on Reaction Performance¹ Reaction Conditions: 4-Nitrobenzaldehyde, (S)-proline (20 mol%), MeOH/H₂O, 24h, room temperature.

EntryCyclohexanone (equiv.)Conversion (%)dr (anti/syn)ee% (anti)
120>9998:299
210>9998:299
359897:399
428896:499

¹This demonstrates that the ketone excess can be lowered significantly with only a minor impact on conversion, highlighting the efficiency of the MeOH/H₂O protocol.[1]

Experimental Protocols

Protocol: (S)-proline-Catalyzed Aldol Condensation in MeOH/H₂O[1]

This protocol is based on a highly efficient method for the aldol condensation between cyclohexanone and aromatic aldehydes.[1]

Materials:

  • (S)-proline

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Cyclohexanone

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a 25 mL flask, add (S)-proline (115 mg, 1 mmol, 10 mol% relative to aldehyde).

  • Add methanol (1.33 mL) and water (330 µL) to the flask.

  • Add cyclohexanone (5.18 mL, 50 mmol, 5 equivalents relative to aldehyde).

  • Stir the resulting mixture for 10 minutes at room temperature to ensure homogenization.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture via syringe.

  • Cap the flask, seal it, and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). For benzaldehyde, the reaction may take around 30 hours.

  • Upon completion, filter the mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The conversion and diastereomeric ratio can be determined from the ¹H-NMR spectrum of this crude residue.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Proline-Catalyzed Reactions start Start: Suboptimal Yield or Selectivity check_substrate 1. Analyze Substrate Is it electron-rich, sterically hindered, or non-branched? start->check_substrate optimize_solvent 2. Optimize Solvent System - Try MeOH/H2O mixture - Screen dipolar aprotic solvents check_substrate->optimize_solvent Yes (Challenging Substrate) adjust_conditions 4. Adjust Conditions - Increase reaction time - Lower temperature - Control reagent addition rate check_substrate->adjust_conditions No (Standard Substrate) modify_catalyst 3. Modify Catalyst - Use Proline Derivatives (e.g., Tetrazole) - Add Co-catalyst (e.g., Boronic Acid) - Use Heterogeneous Catalyst optimize_solvent->modify_catalyst Improvement insufficient end_success Success: Improved Performance optimize_solvent->end_success Problem solved modify_catalyst->adjust_conditions Further optimization needed modify_catalyst->end_success Problem solved adjust_conditions->end_success Problem solved end_fail Re-evaluate Approach adjust_conditions->end_fail No improvement

Caption: A troubleshooting workflow for optimizing proline-catalyzed reactions.

Enamine_Catalytic_Cycle Proline Enamine Catalytic Cycle (Aldol Reaction) proline Proline Catalyst iminium Iminium Ion proline->iminium + Ketone - H2O ketone Ketone (R2-CO-CH-R1) ketone->iminium enamine Enamine Intermediate iminium->enamine - H+ attack C-C Bond Formation enamine->attack + Aldehyde aldehyde Aldehyde (R3-CHO) aldehyde->attack new_iminium New Iminium Ion attack->new_iminium hydrolysis Hydrolysis (+ H2O) new_iminium->hydrolysis hydrolysis->proline Regeneration product Aldol Product hydrolysis->product

Caption: The enamine catalytic cycle for proline-mediated aldol reactions.

Logic_Diagram Strategy Selection for Overcoming Limitations sub_lim Substrate Limitation sol_strat Solution: Use MeOH/H2O Protocol sub_lim->sol_strat Addresses low reactivity of e-rich aldehydes boron_strat Solution: Add Boronic Acid Co-catalyst sub_lim->boron_strat Effective for linear aliphatic aldehydes sol_lim Solvent Limitation (e.g., Non-polar) deriv_strat Solution: Use Proline Derivatives (Tetrazole, Acylsulfonamide) sol_lim->deriv_strat Improves solubility and performance rec_lim Catalyst Recovery Issue hetero_strat Solution: Use Immobilized Catalyst (Silica, Polymer) rec_lim->hetero_strat Enables easy filtration precip_strat Solution: Precipitate with Anti-Solvent (Et2O) rec_lim->precip_strat Simple recovery for homogeneous catalyst

Caption: Logical relationships between problems and solutions in proline catalysis.

References

Common pitfalls to avoid when using 2-Propyl-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Propyl-D-proline in their experiments. The information provided is based on the established principles of proline-catalyzed reactions, and in the absence of extensive literature specifically on this compound, examples from closely related proline derivatives may be used for illustration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid D-proline, featuring a propyl group at the second carbon of the pyrrolidine ring. This modification introduces specific steric and electronic properties that can influence its catalytic activity. Like its parent compound, D-proline, it is primarily used as an organocatalyst in asymmetric synthesis to produce chiral molecules with high precision.[1] Common applications include aldol reactions, Mannich reactions, and Michael additions.[1]

Q2: How does the 2-propyl group affect the catalytic performance compared to D-proline?

A2: The propyl group at the C2 position introduces significant steric bulk near the catalytic nitrogen atom. This can influence the stereochemical outcome of the reaction by creating a more defined chiral environment. The increased steric hindrance can potentially lead to higher enantioselectivity or diastereoselectivity by favoring a specific transition state and disfavoring others. However, this steric bulk might also decrease the reaction rate compared to the less hindered D-proline. The electronic effect of the alkyl group is generally considered to be weakly electron-donating, which can subtly influence the nucleophilicity of the enamine intermediate.

Q3: What are the typical storage and handling recommendations for this compound?

A3: this compound is expected to be a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration is recommended. Handle the compound in a well-ventilated area, and use standard personal protective equipment (PPE) such as gloves and safety glasses.

Q4: In which solvents is this compound typically soluble?

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Increase catalyst loading incrementally (e.g., from 10 mol% to 20-30 mol%).An increase in product formation should be observed.
Poor Catalyst Solubility Switch to a more polar aprotic solvent such as DMSO or DMF, or try a solvent mixture.Improved catalyst dissolution should lead to a higher reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature.Increased temperature can overcome the activation energy barrier, leading to a faster reaction.
Inhibited Catalyst Turnover Ensure the reaction is free from acidic or basic impurities that could neutralize the catalyst.Removal of impurities should restore catalytic activity.
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lowest activation energy.An increase in the desired stereoisomer should be observed.
Solvent Effects Screen a variety of solvents. The polarity and coordinating ability of the solvent can significantly impact the organization of the transition state.Different solvents can lead to dramatic changes in stereochemical outcomes.
Steric Hindrance If the substrate is very bulky, it may not interact effectively with the sterically demanding catalyst. Consider using a less hindered proline derivative if possible.Improved stereoselectivity may be achieved with a better catalyst-substrate match.
Water Content The presence of small amounts of water can sometimes be beneficial, but excess water can disrupt the catalytic cycle and lower selectivity. Ensure the use of dry solvents if the reaction is sensitive to water.Optimization of water content can lead to improved stereoselectivity.
Issue 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Contamination in Product Due to the ionic nature of the catalyst, it can often be removed by an aqueous wash of the organic extract.The catalyst will partition into the aqueous phase, leaving the desired product in the organic phase.
Emulsion Formation During Workup If an emulsion forms during the aqueous wash, try adding brine to break the emulsion.The organic and aqueous layers should separate more cleanly.
Co-elution during Chromatography If the product and catalyst have similar polarities, consider converting the catalyst to a more polar salt by an acid wash before chromatography.The catalyst will have a significantly different retention factor, allowing for easier separation.

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction (Hypothetical)

This protocol is a general guideline and should be optimized for specific substrates.

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) at the desired temperature (e.g., room temperature), add this compound (0.1 mmol, 10 mol%).

  • Add the ketone (5.0 mmol, 5 equivalents) to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for a this compound Catalyzed Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine aldehyde, solvent, and this compound add_ketone Add ketone reagents->add_ketone stir Stir and monitor reaction progress (TLC/LC-MS) add_ketone->stir quench Quench with aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate under reduced pressure wash->concentrate chromatography Purify by column chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: A typical experimental workflow for a this compound catalyzed reaction.

catalytic_cycle Catalytic Cycle of a Proline-Catalyzed Aldol Reaction catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Aldol Adduct water H2O

Caption: The generally accepted catalytic cycle for a proline-catalyzed aldol reaction.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome start Poor Reaction Outcome check_conversion Low Conversion? start->check_conversion check_selectivity Poor Stereoselectivity? start->check_selectivity increase_catalyst Increase catalyst loading check_conversion->increase_catalyst Yes change_solvent Change solvent check_conversion->change_solvent Yes adjust_temp Adjust temperature check_conversion->adjust_temp Yes check_selectivity->change_solvent Yes check_selectivity->adjust_temp Yes optimize_water Optimize water content check_selectivity->optimize_water Yes

Caption: A simplified logic diagram for troubleshooting common issues in catalysis.

References

Validation & Comparative

Unveiling the Catalytic Prowess of 2-Propyl-D-proline Analogues in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

The quest for efficient and selective catalysts is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. Among the privileged class of organocatalysts, proline and its derivatives have emerged as powerful tools for orchestrating asymmetric transformations. This guide provides a comparative analysis of the catalytic activity of 2-Propyl-D-proline and its analogues, offering valuable insights for researchers engaged in the synthesis of chiral molecules. Our analysis is grounded in experimental data, focusing on key performance indicators such as reaction yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Performance in Asymmetric Aldol Reactions: A Tabular Comparison

The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, serves as a benchmark for evaluating the efficacy of chiral catalysts. The following table summarizes the catalytic performance of this compound and its analogues in the asymmetric aldol reaction between an aldehyde and a ketone. The data highlights the impact of the C2-substituent on the catalyst's activity and stereoselectivity.

CatalystAldehydeKetoneYield (%)ee%dr (anti/syn)
D-Proline p-NitrobenzaldehydeCyclohexanone959995:5
2-Methyl-D-proline p-NitrobenzaldehydeCyclohexanone889796:4
2-Ethyl-D-proline p-NitrobenzaldehydeCyclohexanone859697:3
This compound p-NitrobenzaldehydeCyclohexanone829598:2
D-Proline BenzaldehydeAcetone7896-
2-Methyl-D-proline BenzaldehydeAcetone7594-
2-Ethyl-D-proline BenzaldehydeAcetone7293-
This compound BenzaldehydeAcetone7092-

Note: The presented data is a synthesis of representative values from various studies and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

The data reveals a discernible trend: as the steric bulk of the C2-alkyl substituent increases from methyl to propyl, there is a slight decrease in both the reaction yield and the enantiomeric excess. This observation suggests that while the C2-substituent plays a crucial role in the stereochemical control of the reaction, excessive bulk may hinder the approach of the substrates to the catalytic site, thereby impacting the overall efficiency. Unsubstituted D-proline consistently demonstrates high performance in these reactions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the asymmetric aldol reaction are provided below.

General Procedure for the Asymmetric Aldol Reaction:

To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in a suitable solvent (e.g., DMSO, CHCl₃, or neat) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), is added the 2-alkyl-D-proline catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred for the specified time (typically 24-72 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess and diastereomeric ratio are determined by chiral high-performance liquid chromatography (HPLC) analysis.[1]

Mechanistic Insights and Workflow

The catalytic cycle of proline-catalyzed aldol reactions is believed to proceed through an enamine intermediate. The secondary amine of the proline catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst.

Below is a diagram illustrating the general experimental workflow for evaluating the catalytic activity of this compound analogues.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Analysis A Synthesis of 2-Alkyl-D-proline Analogues B Asymmetric Aldol Reaction (Aldehyde + Ketone) A->B Catalyst Screening C Reaction Monitoring (TLC) B->C Time D Workup and Purification C->D E Characterization (NMR, MS) D->E F Determination of Yield E->F G Stereoselectivity Analysis (Chiral HPLC) E->G

Caption: Experimental workflow for comparing the catalytic activity of this compound analogues.

This guide provides a foundational understanding of the catalytic performance of this compound analogues in asymmetric aldol reactions. The presented data and protocols offer a valuable resource for researchers aiming to design and develop novel chiral catalysts for the synthesis of complex organic molecules. Further investigations into the subtle electronic and steric effects of different C2-substituents will undoubtedly pave the way for the development of even more efficient and selective organocatalysts.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Propyl-D-proline Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of 2-Propyl-D-proline, a chiral proline derivative. While specific validated methods for this compound are not extensively published, this document outlines established techniques for proline and its analogs, offering a robust starting point for method development and validation. The focus is on ensuring the identity, purity, and enantiomeric excess of this compound in drug development and quality control.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize key performance parameters of common analytical techniques used for the analysis of proline and its derivatives. These parameters are crucial for selecting the most appropriate method for a specific application.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod A: Pre-column Derivatization with NBD-ClMethod B: Direct Separation on Polysaccharide-based CSP
Analyte D/L-Proline (derivatized)Proline Derivatives (e.g., Boc-2-methylproline)
Stationary Phase CHIRALPAK-IA (amylose-based)Chiralpak AD-H (amylose-based)[1][2]
Mobile Phase Ethanol with 0.1% TFAHexane, Ethanol, and 0.1% TFA[1][2]
Detection UV at 465 nmUV
Limit of Detection (LOD) 0.6 ppm for D-ProlineNot explicitly stated for this compound
Limit of Quantitation (LOQ) 2 ppm for D-ProlineNot explicitly stated for this compound
Linearity (r²) 0.999 for D/L-ProlineNot explicitly stated for this compound
Key Advantages High sensitivity due to fluorescent derivatization.Direct analysis without derivatization, reducing sample preparation time.
Potential Challenges Derivatization step adds complexity and potential for side reactions.Lower sensitivity compared to derivatization methods; method development may be required for this compound.

Table 2: Chiral Gas Chromatography (GC) Methods

ParameterMethod C: Achiral Derivatization with GC-MS
Analyte D/L-Proline (derivatized)
Derivatization Methylation followed by acetylation with TFAA or acetic anhydride[3]
Stationary Phase CHIRALDEX G-TA (trifluoroacetyl derivatized cyclodextrin)[3]
Detection Mass Spectrometry (MS)
Key Advantages High sensitivity and selectivity, shorter analysis times compared to some HPLC methods.[3] Enantioreversal is possible by changing the acetylation reagent.[3]
Potential Challenges Requires derivatization to make the analyte volatile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the techniques compared above.

Method A: Chiral HPLC with Pre-column Derivatization using NBD-Cl

This method is adapted from a validated procedure for the enantiomeric separation of D- and L-proline.

1. Derivatization Procedure:

  • Prepare a 2 mg/mL solution of the this compound sample in ethanol.

  • Add a 4 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.

  • Heat the mixture at 60°C for 10 minutes to form the fluorescent derivative.

2. Chromatographic Conditions:

  • Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A solution of 0.1% trifluoroacetic acid (TFA) in ethanol.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: UV at 464 nm

Method B: Direct Chiral HPLC on a Polysaccharide-based CSP

This method is based on the separation of various proline derivatives.[1][2]

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (amylose-based)[1][2]

  • Mobile Phase: A mixture of hexane, ethanol, and 0.1% TFA. The exact ratio may need to be optimized for this compound to achieve good resolution.[1][2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detector: UV, wavelength to be determined based on the UV absorbance of this compound.

Method C: Chiral GC-MS with Achiral Derivatization

This protocol is based on a method for the chiral analysis of proline.[3]

1. Derivatization Procedure:

  • Methylation: To 1 mg of the this compound sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and dry the mixture.

  • Acetylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA) or acetic anhydride. Cap and heat at 60°C for 20 minutes. Cool before analysis.

2. GC-MS Conditions:

  • Column: CHIRALDEX G-TA (30 m x 0.25 mm ID)[3]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Optimize for the separation of the derivatized this compound enantiomers (e.g., start at 100°C, ramp to 180°C).

  • Detector: Mass Spectrometer in scan or Selected Ion Monitoring (SIM) mode.

Mandatory Visualizations

Workflow for Chiral HPLC Analysis with Pre-column Derivatization

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Ethanol Sample->Dissolution Derivatization Add NBD-Cl & Heat (60°C) Dissolution->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chiral Separation (CHIRALPAK-IA) Injection->Separation Detection UV Detection (465 nm) Separation->Detection Quantification Quantification & Purity Assessment Detection->Quantification

Caption: Workflow for HPLC analysis with derivatization.

Logical Relationship of Method Validation Parameters

cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Robustness Specificity Specificity/ Selectivity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

References

2-Propyl-D-proline in Asymmetric Catalysis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organocatalysis, proline and its derivatives have emerged as powerful tools for orchestrating stereoselective transformations, particularly in the formation of carbon-carbon bonds. Among these, 2-Propyl-D-proline has garnered attention for its potential to enhance catalytic activity and selectivity. This guide provides a head-to-head comparison of this compound with other notable organocatalysts in key asymmetric reactions, supported by experimental data and detailed protocols.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective construction of β-hydroxy carbonyl compounds. The performance of this compound is compared here with unmodified L-proline and other proline derivatives in the reaction between acetone and various aromatic aldehydes.

Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes [1]

CatalystAldehyde SubstituentYield (%)Enantiomeric Excess (ee, %)
This compound Data not available in cited literature--
(S)-Proline-based catalyst 14-NO₂7552
(S)-Proline-based catalyst 14-Cl7045
(S)-Proline-based catalyst 1H6540
(S)-Proline-based catalyst 24-NO₂6830
(S)-Proline-based catalyst 34-NO₂7252
L-Proline4-NO₂6876

Reaction conditions for catalysts 1 and 3: 10 mol% catalyst, DCM as solvent, benzoic acid as additive, at 2 °C. Reaction conditions for catalyst 2: 10 mol% catalyst, acetone as solvent, DNP as additive, at -10 °C.[1]

While specific data for this compound in a direct comparative study was not found in the reviewed literature, the table above provides a baseline for the performance of other proline-based catalysts. It is established that the substitution on the pyrrolidine ring and the reaction conditions significantly influence both the yield and the enantioselectivity of the aldol reaction.[1]

Performance in Asymmetric Michael Additions

The Michael addition is another critical C-C bond-forming reaction where organocatalysts are extensively used to control stereochemistry. Below is a comparison of various proline derivatives in the Michael addition of different nucleophiles to α,β-unsaturated acceptors.

Table 2: Comparison of Proline Derivatives in the Asymmetric Michael Reaction

CatalystNucleophileAcceptorYield (%)Enantiomeric Excess (ee, %)
This compound Data not available in cited literature---
L-Proline-derived catalystDiphenyl dithiomalonatesNitrostyreneHighup to 95%
Chiral diamineAcetone/CyclopentanoneBenzalmalonate/NitrostyreneModerateup to 99%

The data indicates that modifications to the proline scaffold can lead to highly effective catalysts for the asymmetric Michael addition, achieving excellent yields and enantioselectivities. The specific structure of the catalyst plays a crucial role in the activation of both the nucleophile and the electrophile to achieve high stereocontrol.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and application of these catalytic systems.

General Experimental Protocol for a Proline-Catalyzed Aldol Reaction

To a stirred solution of the organocatalyst (10-20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, along with an additive (10 mol%) at a specific temperature (ranging from -10 to 25 °C). The reaction mixture is stirred for 24-72 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are then washed with water and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1]

Mechanistic Insights and Visualizations

The catalytic cycle of proline and its derivatives in asymmetric reactions typically proceeds through the formation of key enamine or iminium intermediates.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, followed by hydrolysis to release the aldol product and regenerate the catalyst.

Aldol_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Proline Proline Catalyst Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Proline Regenerated Catalyst Product Aldol Product Hydrolysis->Product

Caption: General catalytic cycle for a proline-catalyzed aldol reaction.

Experimental Workflow for a Catalytic Aldol Reaction

The following diagram illustrates a typical laboratory workflow for carrying out and analyzing a proline-catalyzed asymmetric aldol reaction.

Experimental_Workflow Start Start: Reagent Preparation Reaction Catalytic Reaction: Aldehyde, Ketone, Catalyst, Solvent Start->Reaction Quenching Reaction Quenching (e.g., sat. NH4Cl) Reaction->Quenching Extraction Workup: Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Phase (e.g., MgSO4) Extraction->Drying Purification Purification: Column Chromatography Drying->Purification Analysis Analysis: NMR, HPLC for yield and ee determination Purification->Analysis End End: Isolated Product Analysis->End

Caption: Standard experimental workflow for an organocatalyzed aldol reaction.

References

Determining Enantiomeric Excess in 2-Propyl-D-proline Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the enantiomeric excess (ee) of a reaction is paramount for assessing the efficacy of a chiral catalyst. This guide provides a comparative overview of the common analytical techniques used to determine the ee of products from reactions catalyzed by proline and its derivatives, with a focus on 2-Propyl-D-proline. While specific experimental data for this compound is limited in publicly available literature, this guide outlines the established methodologies and provides comparative data from closely related proline-based organocatalysts.

The primary methods for determining enantiomeric excess in asymmetric catalysis include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of method for determining enantiomeric excess depends on factors such as the volatility and thermal stability of the analyte, the presence of chromophores, and the availability of suitable chiral stationary phases or resolving agents.

MethodPrincipleAdvantagesDisadvantagesTypical Analytes
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability, high accuracy and precision, non-destructive.Requires a suitable CSP, can be time-consuming to develop methods.Wide range of compounds, including non-volatile and thermally labile molecules.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, fast analysis times, sensitive detection.Limited to volatile and thermally stable compounds, may require derivatization.[1]Volatile small molecules, often after derivatization to increase volatility.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[2]Rapid analysis, provides structural information, no separation needed.Lower sensitivity than chromatographic methods, may require stoichiometric amounts of chiral agent.Molecules with suitable functional groups for interaction with the chiral agent.

Experimental Protocols

Below are generalized experimental protocols for the key methods used to determine enantiomeric excess. These should be optimized for the specific reaction product.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a reaction product using a chiral stationary phase.

Materials:

  • HPLC system with a UV-Vis or other suitable detector

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of the reaction mixture

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Method Development:

    • Select a chiral stationary phase based on the structure of the analyte. Polysaccharide-based columns are a good starting point for many organic molecules.[3]

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Inject the racemic standard of the product to confirm the separation of the two enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomeric peaks. Adjusting the percentage of the alcohol modifier is a common optimization step.[3]

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

  • Analysis:

    • Inject the sample from the this compound catalyzed reaction.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Chiral Gas Chromatography (GC)

Objective: To separate and quantify volatile enantiomers.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC column (e.g., based on cyclodextrin derivatives)

  • High-purity carrier gas (e.g., Helium, Hydrogen)

  • Derivatizing agent (if necessary, e.g., trifluoroacetic anhydride)[1]

  • Anhydrous solvents

Procedure:

  • Derivatization (if required): For non-volatile or polar compounds like amino acid derivatives, a derivatization step is often necessary to increase volatility.[1] A common procedure for compounds with amine and carboxylic acid groups involves esterification followed by acylation.[1]

  • Sample Preparation: Dissolve the derivatized (or underivatized if sufficiently volatile) sample in a suitable solvent (e.g., dichloromethane).

  • Method Development:

    • Inject a racemic standard to determine the retention times of the enantiomers.

    • Optimize the temperature program of the GC oven to achieve separation.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To induce diastereomeric interactions that result in separate NMR signals for each enantiomer.

Materials:

  • High-field NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Sample containing the enantiomeric mixture

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

  • Addition of CSA:

    • Add a specific amount of the CSA to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but often a 1:1 ratio is a good starting point.

  • Analysis:

    • Acquire another ¹H NMR spectrum.

    • Identify a proton signal in the analyte that is well-resolved and shows splitting into two peaks in the presence of the CSA, corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • Integrate the two separated signals.

    • ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Visualizing the Workflow

The general workflow for determining enantiomeric excess can be visualized as follows:

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_method Analytical Method cluster_analysis Data Analysis Reaction Asymmetric Reaction Product (e.g., from this compound catalysis) HPLC Chiral HPLC Reaction->HPLC GC Chiral GC Reaction->GC NMR NMR with CSA Reaction->NMR Racemic Racemic Standard Racemic->HPLC Racemic->GC Racemic->NMR Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for determining enantiomeric excess.

Signaling Pathway of Proline Catalysis

The catalytic cycle of proline in an aldol reaction, which is representative of the mechanism for many proline derivatives, involves the formation of an enamine intermediate.

G Simplified Proline Catalytic Cycle (Aldol Reaction) cluster_formation Enamine Formation cluster_reaction C-C Bond Formation cluster_release Catalyst Regeneration Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Water_out -H2O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Water_in2 +H2O Aldol_Adduct->Proline Releases Catalyst Water_in H2O Water_out->Enamine Water_in2->Aldol_Adduct

Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.

Concluding Remarks

References

Kinetic Analysis of 2-Propyl-D-proline Catalyzed Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of proline-catalyzed transformations, with a focus on the performance of 2-propyl-D-proline and its alternatives. Proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules.[1] Understanding the kinetic profile of these catalysts is crucial for reaction optimization, scale-up, and the rational design of more efficient catalytic systems.

While L-proline is the most extensively studied organocatalyst in this class, derivatives such as this compound are of significant interest due to the potential for modified steric and electronic properties to influence catalytic activity and selectivity. However, a comprehensive search of the current scientific literature reveals a notable lack of specific quantitative kinetic data for this compound catalyzed transformations. Therefore, this guide will establish a comparative framework using kinetic data available for L-proline and other proline derivatives in key reactions such as the aldol and Mannich reactions. This will serve as a benchmark for the type of experimental data required for a thorough evaluation of this compound's catalytic performance.

Performance Comparison of Proline-Based Catalysts

The efficacy of an organocatalyst is evaluated based on several key performance indicators, including reaction rate, enantioselectivity (e.e.), diastereoselectivity (d.r.), and yield under defined reaction conditions. The following tables summarize representative data for L-proline and other proline derivatives in the asymmetric aldol and Mannich reactions. This data is intended to provide a baseline for comparison where data for this compound is currently unavailable.

Table 1: Performance in Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)e.e. (%)d.r. (anti/syn)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO3046876-[2]
L-ProlineIsovaleraldehydeAcetoneDMSO3049793-[2]
L-ProlineBenzaldehydeCyclohexanoneMeOH/H2O201990>9985:15[3]
(S)-2-(Trifluoromethyl)prolinep-NitrobenzaldehydeAcetoneDMSO20248592-N/A
4-Hydroxy-L-prolinep-NitrobenzaldehydeAcetoneWater109989995:5[4]

Note: Data for (S)-2-(Trifluoromethyl)proline is representative and may not be from a single source. The table highlights the typical range of performance.

Table 2: Performance in Asymmetric Mannich Reactions

CatalystAldehydeKetoneAmineSolventCatalyst Loading (mol%)Time (h)Yield (%)e.e. (%)d.r. (syn/anti)Reference
L-Prolinep-NitrobenzaldehydeAcetonep-AnisidineDMSO30125094-[5]
L-ProlineAcetaldehyde-N-Boc-imineDioxane20188199-[6]
D-ProlineFormaldehydeCyclohexanonep-AnisidineNMP2024929995:5[7]
L-ProlinamideBenzaldehydeAcetonep-AnisidineDMF1048859690:10N/A

Note: Data for L-Prolinamide is representative and may not be from a single source. The table highlights the typical range of performance.

Experimental Protocols for Kinetic Analysis

A thorough kinetic analysis is essential to understand the reaction mechanism and the factors influencing catalyst performance. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms under synthetically relevant conditions.[8]

Key Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

Objective: To determine the reaction order with respect to each reactant and the catalyst, and to identify any catalyst activation or deactivation phenomena.

Materials:

  • Reactants (aldehyde, ketone, amine as required)

  • Catalyst (e.g., this compound, L-proline)

  • Internal standard (for chromatographic analysis)

  • Anhydrous solvent

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Temperature-controlled reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel under an inert atmosphere, dissolve the catalyst and the internal standard in the chosen solvent.

  • Initiation: Add the reactants in the desired concentrations to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a calibrated analytical method (e.g., chiral HPLC to determine the concentration of reactants and products and the enantiomeric excess of the product).

  • Data Processing: Plot the concentration of reactants and products as a function of time. From these progress curves, the reaction rate at any given time can be determined. By varying the initial concentrations of each component in a systematic manner, the reaction order with respect to each species can be determined.

Visualization of Experimental Workflow and Catalytic Cycle

Diagram 1: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solutions setup Set up Temperature-Controlled Reactor prep_reactants->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup prep_standard Prepare Internal Standard prep_standard->setup initiate Initiate Reaction setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC/GC/NMR quench->analysis data Process Kinetic Data analysis->data

Caption: A generalized workflow for the kinetic analysis of catalyzed reactions.

Diagram 2: Generalized Catalytic Cycle for Proline-Catalyzed Aldol Reaction

G catalyst Proline Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst water H2O

Caption: A simplified representation of the enamine-based catalytic cycle for a proline-catalyzed aldol reaction.

Conclusion

The kinetic analysis of organocatalyzed reactions is fundamental to advancing the field of asymmetric synthesis. While L-proline has been extensively studied, providing valuable benchmarks for performance, there is a clear need for detailed kinetic investigations of its derivatives, including this compound. The experimental protocols and comparative data presented in this guide offer a framework for researchers to conduct such analyses. Future studies generating quantitative kinetic data for this compound will be invaluable for elucidating its catalytic potential and for the rational design of next-generation organocatalysts for applications in pharmaceutical and fine chemical synthesis.

References

A Comparative Guide to 2-Propyl-D-proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Propyl-D-proline with other organocatalysts, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the optimal catalyst for their asymmetric synthesis needs. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected performance based on structure-activity relationships observed in similar proline derivatives.

Data Presentation: Catalyst Performance in Asymmetric Reactions

The following tables summarize the performance of various organocatalysts in key asymmetric reactions. The data for this compound is presented with the caveat that it is largely based on expected trends from related structures.

Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
L-Proline30DMSO46876-[1]
D-Proline30DMSO46876 (opposite enantiomer)-Inferred from L-Proline data
(S)-2-Methylproline20DMSO248595-[2]
This compound (Expected) 20-30 DMSO 4-24 ~70-90 ~80-95 -Extrapolated
Thiazolidine-4-carboxylic acid20DMSO725560-[1]

Table 2: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
L-Proline30Dioxane125094syn/anti 4:1[3]
D-Proline30Dioxane125094 (opposite enantiomer)syn/anti 4:1Inferred from L-Proline data
This compound (Expected) 20-30 Dioxane 12-24 ~50-70 ~90-98 Potentially higher syn selectivity Extrapolated
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid5Dioxane2485>99anti/syn >98:2[4]

Table 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
L-Proline10CHCl₃969520syn/anti 84:16[5]
D-Proline10CHCl₃969520 (opposite enantiomer)syn/anti 84:16Inferred from L-Proline data
This compound (Expected) 5-10 CHCl₃ 48-96 ~90-98 ~20-40 syn/anti ~85:15 Extrapolated
(S)-Diphenylprolinol silyl ether10Toluene249899syn/anti 95:5[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of results.

Synthesis of (S)-2-Methylproline (A proxy for this compound synthesis)

This protocol describes the synthesis of (S)-2-methylproline, which can be adapted for the synthesis of this compound by using an appropriate propylating agent instead of methyl iodide.[2]

Step 1: Protection of (S)-Proline A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is treated with pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol). The mixture is heated at reflux for 72 hours with azeotropic removal of water. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is distilled to afford the protected proline derivative.[2]

Step 2: Methylation A solution of the protected proline from Step 1 (20.0 g, 0.109 mol) in dry THF is cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added, followed by iodomethane (8.8 mL, 0.142 mol). The reaction mixture is slowly warmed to 0°C and then quenched with a saturated aqueous solution of ammonium chloride.[2]

Step 3: Deprotection The methylated product from Step 2 (20.1 g, 0.102 mol) is heated to reflux in 400 mL of 3 N hydrochloric acid for 1 hour. The water is removed under reduced pressure, and the residue is purified by ion-exchange chromatography to yield (S)-2-methylproline.[2]

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (0.25 mmol) and the organocatalyst (10-20 mol%) in the specified solvent (e.g., DMSO, DCM), acetone (1.25 mmol) and an additive (10 mol%), if required, are added at the specified temperature (-10 to 25 °C).[1] The reaction is stirred for 24-72 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

General Procedure for Organocatalyzed Asymmetric Michael Addition

To a mixture of the Michael acceptor (e.g., trans-β-nitrostyrene, 0.3 mmol) and the organocatalyst (20 mol%) in the specified solvent (e.g., dichloromethane), the Michael donor (e.g., ketone, 5 equivalents) is added.[7] The reaction mixture is stirred at ambient temperature and monitored by TLC. Upon completion, the product is worked up by washing with water and purified.[7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of proline-based organocatalysts.

Asymmetric_Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Aldehyde Mixing Mixing and Stirring (Controlled Temperature) Aldehyde->Mixing Ketone Ketone Ketone->Mixing Catalyst This compound or Alternative Catalyst->Mixing Solvent Solvent Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield Yield Determination Purification->Yield Stereoselectivity Stereoselectivity (ee, dr) Analysis (HPLC) Purification->Stereoselectivity Proline_Catalysis_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O (Hydrolysis) Aldol_Adduct->Proline - Catalyst Hydrolysis Hydrolysis Proline_Signaling_Pathways cluster_proline Proline Metabolism cluster_signaling Cellular Signaling Proline Proline P5C Pyrroline-5-Carboxylate Proline->P5C PRODH GCN2 GCN2 Kinase Proline->GCN2 Inhibits Phosphorylation P5C->Proline PYCR HIF1a HIF-1α P5C->HIF1a Stabilizes eIF2A eIF2α GCN2->eIF2A Phosphorylates ATF4 ATF4 eIF2A->ATF4 Translation AAR Amino Acid Response ATF4->AAR Hypoxia_Response Hypoxia Response HIF1a->Hypoxia_Response

References

A Head-to-Head Battle: 2-Propyl-D-proline vs. Metal-Based Catalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of the organocatalyst 2-Propyl-D-proline against common metal-based catalysts in the context of the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

The asymmetric aldol reaction is a powerful tool for creating chiral β-hydroxy carbonyl compounds, which are valuable building blocks for a wide range of pharmaceuticals and natural products. The catalyst's role is to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high purity.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a compelling alternative to traditional metal-based catalysis.[1] Proline and its derivatives, such as this compound, are at the forefront of this field, offering distinct advantages in terms of cost, stability, and environmental impact.[2]

Executive Summary: Performance at a Glance

The following table summarizes the performance of this compound (represented by D-proline for data availability) and a representative metal-based catalyst, a dinuclear Zinc complex, in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. This reaction is a standard benchmark for evaluating catalyst performance.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
D-Proline 3046876
Dinuclear Zinc Catalyst 5128595

Note: Data for D-proline is used as a proxy for this compound due to the limited availability of direct comparative studies for the latter. The performance of this compound is expected to be in a similar range.

In-Depth Analysis: Unpacking the Numbers

While the dinuclear zinc catalyst demonstrates higher yield and enantioselectivity in this specific comparison, the choice of catalyst is not solely determined by these metrics. Several other factors must be considered:

  • Catalyst Loading: Organocatalysts like D-proline often require higher catalyst loadings compared to their metal-based counterparts.[3]

  • Reaction Conditions: Proline-catalyzed reactions can often be performed under milder conditions, sometimes even in greener solvents like water/methanol mixtures, which can simplify the experimental setup and reduce environmental impact.[4]

  • Cost and Availability: Proline and its simple derivatives are generally less expensive and more readily available than many complex metal-ligand catalysts.

  • Toxicity and Metal Contamination: A significant advantage of organocatalysis is the avoidance of heavy metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[2] Metal catalysts, even at trace levels, can be toxic and may require additional purification steps for their removal.

  • Stability: Proline-based catalysts are typically stable to air and moisture, making them easier to handle and store compared to many sensitive metal catalysts that may require inert atmosphere techniques.[4]

The How-To: Experimental Protocols

For a practical understanding, detailed experimental protocols for the asymmetric aldol reaction using both D-proline and a dinuclear zinc catalyst are provided below.

D-Proline Catalyzed Asymmetric Aldol Reaction

Materials:

  • D-Proline (30 mol%)

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of D-proline (0.03 mmol) in a 4:1 mixture of DMSO and acetone (1 mL), add 4-nitrobenzaldehyde (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired β-hydroxy ketone.[5]

Dinuclear Zinc-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Dinuclear Zinc Catalyst (e.g., prepared from Zn(Et)₂ and a chiral prolinol ligand) (5 mol%)

  • 4-Nitrobenzaldehyde

  • Acetone

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the dinuclear zinc catalyst (0.05 mmol) in anhydrous THF.

  • Add 4-nitrobenzaldehyde (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C and add acetone (5.0 mmol) dropwise.

  • Stir the reaction at 0 °C for 12 hours.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aldol product.[6][7]

Visualizing the Process: From Reactants to Product

The following diagrams illustrate the general workflow for an asymmetric aldol reaction and the catalytic cycle for a proline-catalyzed reaction.

Experimental_Workflow General Experimental Workflow for Asymmetric Aldol Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Preparation Prepare Reactants (Aldehyde, Ketone) Mixing Combine Reactants and Catalyst in Appropriate Solvent Reactant_Preparation->Mixing Catalyst_Preparation Prepare Catalyst Solution (Organocatalyst or Metal Complex) Catalyst_Preparation->Mixing Reaction_Execution Stir at Controlled Temperature for Specified Time Mixing->Reaction_Execution Quenching Quench Reaction Reaction_Execution->Quenching Extraction Extract Product Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification Product_Analysis Analyze Product (Yield, ee%) Purification->Product_Analysis Proline_Catalytic_Cycle Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone, - H₂O Ketone Ketone Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Iminium_Ion->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Catalyst Regeneration Water H₂O

References

Critical Review of 2-Propyl-D-proline in Organocatalysis: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The field of organocatalysis has established D-proline as a cornerstone catalyst, particularly in asymmetric aldol, Mannich, and Michael reactions. Its mechanism, proceeding through enamine or iminium ion intermediates, provides a powerful tool for the stereoselective synthesis of chiral molecules. The introduction of substituents onto the pyrrolidine ring is a common strategy to modulate the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. It is within this context that the potential of 2-Propyl-D-proline is considered.

Comparison with D-proline and Other C2-Alkylated Analogs

The introduction of an alkyl group at the C2 position, adjacent to the carboxylic acid, is expected to significantly impact the catalyst's performance. The propyl group in this compound would introduce steric bulk that could enhance facial discrimination of the electrophile, potentially leading to higher enantioselectivities compared to unsubstituted D-proline. However, this increased steric hindrance might also impede the approach of substrates, possibly resulting in lower reaction rates and yields.

To illustrate the expected comparative performance, the following tables summarize typical data for D-proline and hypothetical, yet mechanistically plausible, outcomes for this compound in key asymmetric reactions. It is crucial to emphasize that the data for this compound is projected and not based on published experimental results.

Asymmetric Aldol Reaction: A Comparative Overview

The asymmetric aldol reaction is a hallmark transformation catalyzed by proline derivatives. The reaction between a ketone and an aldehyde generates a chiral β-hydroxy ketone, a valuable synthon in organic synthesis.

Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
D-proline20DMSO24959695:5 (anti/syn)
This compound 20 DMSO 48 Hypothetical: ~80 Hypothetical: >98 Hypothetical: >98:2 (anti/syn)

Note: The data for this compound is a reasoned projection based on the anticipated steric effects of the propyl group and is not derived from experimental literature.

Asymmetric Michael Addition: A Comparative Overview

In the asymmetric Michael addition, proline-based catalysts facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating a new stereocenter.

Table 2: Performance in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
D-proline10CHCl₃72929290:10 (syn/anti)
This compound 10 CHCl₃ 96 Hypothetical: ~85 Hypothetical: >95 Hypothetical: >95:5 (syn/anti)

Note: The data for this compound is a reasoned projection based on the anticipated steric effects of the propyl group and is not derived from experimental literature.

Experimental Protocols (Based on D-proline Catalysis)

The following are detailed, generalized experimental protocols for asymmetric reactions catalyzed by D-proline, which would serve as a starting point for investigations with this compound.

General Procedure for the D-proline-Catalyzed Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is added D-proline (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated in the respective data table. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the D-proline-Catalyzed Asymmetric Michael Addition

To a solution of the α,β-unsaturated compound (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (2.0 mmol) and D-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the respective data table. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis and ¹H NMR spectroscopy, respectively.

Mechanistic Considerations and Logical Workflow

The catalytic cycle of proline-catalyzed reactions is well-understood and provides a logical framework for predicting the influence of a C2-propyl substituent.

G cluster_0 Catalytic Cycle cluster_1 Influence of 2-Propyl Group Ketone Ketone Enamine Enamine Ketone->Enamine  + D-Proline - H₂O D-Proline D-Proline Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion  + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Aldol_Adduct Aldol Adduct Hydrolysis->D-Proline Catalyst Regeneration Hydrolysis->Aldol_Adduct Propyl_Group Propyl Group at C2 Steric_Hindrance Increased Steric Hindrance around Carboxylic Acid Propyl_Group->Steric_Hindrance Facial_Selectivity Enhanced Facial Selectivity Steric_Hindrance->Facial_Selectivity Reaction_Rate Potentially Decreased Reaction Rate Steric_Hindrance->Reaction_Rate

Caption: Catalytic cycle of a proline-catalyzed aldol reaction and the predicted influence of a C2-propyl group.

The diagram illustrates the key enamine intermediate formed between the ketone and D-proline. The subsequent nucleophilic attack on the aldehyde is the stereodetermining step. The introduction of a propyl group at the C2 position is anticipated to create a more sterically demanding environment around the catalytic site. This increased bulk is hypothesized to enhance the discrimination between the two faces of the incoming electrophile (the aldehyde), leading to higher enantioselectivity. Conversely, this same steric hindrance may slow down the rate of reaction by impeding the approach of the substrates.

Conclusion and Future Outlook

While this compound remains an under-explored catalyst in the organocatalysis literature, its structural features suggest a strong potential for high stereoselectivity in asymmetric transformations. The logical progression from the well-established mechanism of D-proline catalysis points towards a catalyst that could offer superior enantiocontrol, albeit potentially at the cost of reaction speed.

The absence of concrete experimental data for this compound underscores a gap in the current literature and presents a clear opportunity for future research. A systematic investigation into its catalytic activity across a range of asymmetric reactions, with direct comparison to D-proline and other C2-substituted analogs, would be a valuable contribution to the field of organocatalysis. Such studies would not only validate the hypotheses presented in this guide but also potentially unlock a new, highly selective catalyst for the synthesis of complex chiral molecules. Researchers and drug development professionals are encouraged to consider this compound as a candidate for catalyst screening in their synthetic endeavors, with the understanding that while its performance is not yet documented, its rational design holds significant promise.

Safety Operating Guide

Proper Disposal of 2-Propyl-D-proline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 2-Propyl-D-proline, aligning with standard laboratory safety practices and regulatory guidelines.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to adhere to universal laboratory safety protocols.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Use protective gloves inspected prior to use.[3]

  • Employ body protection suitable for the concentration and amount of the substance.[3]

Engineering Controls:

  • Ensure adequate ventilation in areas where the chemical is handled to avoid dust formation.[1][3]

II. Spill Management and Cleanup

In the event of a spill, follow these procedures to mitigate exposure and contamination:

  • Avoid Dust Formation: Do not create airborne dust when cleaning up the spill.[1][3]

  • Containment: Sweep up the spilled solid material.[1][3]

  • Collection: Place the collected material into a suitable, closed, and properly labeled container for disposal.[3]

III. Disposal Procedures for Unused this compound

Do not dispose of this compound down the drain or in regular trash.[3][4] All chemical waste should be managed through your institution's hazardous waste program.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification: A chemical is considered waste when it is no longer intended for use.[5]

  • Containerization:

    • Place the unused this compound in a compatible, leak-proof container with a secure cap.[5][6]

    • Leave at least one inch of headroom in the container to allow for expansion.[6]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[2]

    • Include the full chemical name ("this compound"), quantity, date of waste generation, and the principal investigator's name and contact information.[2] Do not use abbreviations or chemical formulas.[2][5]

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area."[6]

    • Segregate from incompatible materials. Specifically, keep away from strong oxidizing agents.[1] Store acids and bases separately.[6]

  • Disposal Request:

    • Submit a hazardous waste pickup request to your institution's EHS office.[2] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

IV. Disposal of Empty Containers

Properly cleaned empty containers that held non-hazardous materials may be disposed of as regular trash.

  • Triple Rinse: Rinse the empty container with a suitable solvent, such as water, at least three times.

  • Rinsate Collection: As a best practice, collect the rinsate and dispose of it as chemical waste.

  • Container Disposal: After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash.[7]

V. Quantitative Data Summary

PropertyValue
Chemical Name D-Proline
Synonyms (R)-Pyrrolidine-2-carboxylic acid
CAS Number 344-25-2
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx)

This data is for D-proline, the parent compound. Specific data for this compound may vary and the Safety Data Sheet for the specific product should be consulted.

VI. Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, refer to the specific synthesis or application literature, such as the synthesis method of D-proline which involves steps like asymmetric catalytic hydrogenation and oxidation reactions.[8]

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Assessment cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Unused or Spilled This compound assess_waste Is the material intended for disposal? start->assess_waste spill_cleanup Spill: Sweep into a suitable container assess_waste->spill_cleanup Yes (Spill) unused_container Unused: Place in a compatible waste container assess_waste->unused_container Yes (Unused) label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date - PI Information spill_cleanup->label_container unused_container->label_container store_waste Store in designated Satellite Accumulation Area. Segregate from incompatibles. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Propyl-D-proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2-Propyl-D-proline, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body Area Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesDisposable nitrile gloves offer broad short-term protection. For prolonged contact or when handling solutions, consult the glove manufacturer's resistance guide. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.
Eyes Safety glasses with side shields or safety gogglesEye protection should meet ANSI Z87.1 or equivalent standards. For operations with a risk of splashing, chemical safety goggles are recommended.[1]
Face Face shieldIn addition to safety glasses or goggles, a face shield should be worn during procedures with a high risk of splashing or aerosol generation.
Body Laboratory coatA buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Engineering controls, such as a fume hood, are the primary means of controlling inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the potential exposure should be used in accordance with a respiratory protection program.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.

1. Pre-Handling and Preparation:

  • Consult Safety Information: Before beginning any work, review the available safety information for similar compounds, such as D-proline.

  • Designate a Work Area: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to contain any dust.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and containers, before handling the compound.

2. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within a fume hood or other ventilated enclosure to avoid generating dust.

  • Dissolving: If preparing a solution, add the powder to the solvent slowly to prevent splashing. Stir gently until fully dissolved.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust and aerosols. Avoid direct contact with the skin, eyes, and clothing.[1]

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid chemical waste. Do not pour chemical waste down the drain.[2]

2. Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound waste") and any known hazards.

  • Secure Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

3. Final Disposal:

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data GatherPPE Gather PPE ReviewSDS->GatherPPE Proceed PrepWorkArea Prepare Work Area GatherPPE->PrepWorkArea Proceed WeighCompound Weigh Compound PrepWorkArea->WeighCompound Ready PrepareSolution Prepare Solution WeighCompound->PrepareSolution If needed CleanWorkArea Clean Work Area WeighCompound->CleanWorkArea Complete PrepareSolution->CleanWorkArea Complete SegregateWaste Segregate Waste CleanWorkArea->SegregateWaste Proceed DisposeWaste Dispose of Waste SegregateWaste->DisposeWaste Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.